VVD-214
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21F2N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21F2N3O4S/c1-20(21,22)19-23-12-15(18(25-19)29-14-6-4-3-5-7-14)17(26)24-16(13-8-9-13)10-11-30(2,27)28/h3-7,10-13,16H,8-9H2,1-2H3,(H,24,26)/b11-10+/t16-/m1/s1 |
InChI Key |
UWPFUBNCDABUEE-SIFUEBAJSA-N |
Isomeric SMILES |
CC(C1=NC=C(C(=N1)OC2=CC=CC=C2)C(=O)N[C@H](/C=C/S(=O)(=O)C)C3CC3)(F)F |
Canonical SMILES |
CC(C1=NC=C(C(=N1)OC2=CC=CC=C2)C(=O)NC(C=CS(=O)(=O)C)C3CC3)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
VVD-214: A Covalent Allosteric Inhibitor of WRN Helicase for Microsatellite Instability-High (MSI-H) Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI). These tumors, prevalent in colorectal, endometrial, and gastric cancers, exhibit a deficiency in the DNA mismatch repair (MMR) system, leading to a dependency on WRN for survival. VVD-214 (also known as RO7589831) is a first-in-class, orally bioavailable, covalent allosteric inhibitor of WRN helicase. Developed by Vividion Therapeutics, this compound selectively targets WRN, inducing DNA damage and subsequent cell death in MSI-high (MSI-H) cancer cells while sparing healthy, microsatellite stable (MSS) cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Introduction: The Rationale for Targeting WRN in MSI-H Cancers
Microsatellite instability is a hallmark of tumors with deficient DNA mismatch repair (dMMR), leading to the accumulation of mutations, particularly in repetitive DNA sequences.[1][2] This genetic instability creates a unique dependency on the WRN helicase for the resolution of replication stress and the maintenance of genomic integrity.[3][4] The loss of both MMR and WRN function is synthetically lethal, meaning that while the loss of either function alone is tolerated, the simultaneous loss of both leads to catastrophic DNA damage and cell death.[1][3] This synthetic lethal relationship provides a therapeutic window for selective targeting of MSI-H tumors with a WRN inhibitor.[2] this compound was discovered through a chemoproteomics platform and is being developed to exploit this vulnerability.[1]
This compound: Mechanism of Action
This compound is a covalent, irreversible, and allosteric inhibitor of the WRN helicase.[1] It selectively engages Cysteine 727 (C727) in a nucleotide-cooperative manner within an allosteric pocket of the WRN helicase domain.[5] This covalent binding locks the enzyme in an inactive conformation, inhibiting its ATP hydrolysis and helicase activities.[1] The inhibition of WRN's function in MSI-H cells leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell death.[1]
dot
Preclinical and Clinical Data
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of WRN helicase activity. The inhibition is covalent and requires the C727 residue in WRN.
Table 1: Cellular Activity of this compound
| Cell Line | MSI Status | GI50 (µM) | Reference |
|---|---|---|---|
| HCT116 | MSI-H | 0.22 | [6] |
| SW480 | MSS | > 10 | [6] |
| LoVo | MSI-H | Not specified, but shows growth inhibition |[7] |
GI50: Half-maximal growth inhibition concentration.
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has demonstrated significant tumor regression in multiple MSI-H colorectal cancer cell line-derived and patient-derived xenograft (PDX) models.[1]
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Dose (mg/kg, once daily) | Tumor Growth Inhibition (TGI) (%) | Reference |
|---|---|---|
| 2.5 | 56 | [6] |
| 5 | 93 | [6] |
| 10 | 105 | [6] |
| 20 | 106 |[6] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in multiple preclinical species, demonstrating moderate to high oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (F%) | Reference |
|---|
| Mouse, Rat, Dog, Monkey | 49 - 108 |[6] |
Clinical Trial Data
A Phase 1 clinical trial (NCT06004245) is currently evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors characterized by MSI or dMMR.[1] Initial data from this study have shown that this compound is well-tolerated and has demonstrated promising signs of clinical activity.[1]
Experimental Protocols
WRN Helicase Biochemical Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published methodologies to determine the in vitro inhibitory activity of this compound on WRN helicase.[8][9]
-
Objective: To measure the IC50 of this compound against WRN helicase activity.
-
Principle: The assay measures the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. Helicase activity separates the strands, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human WRN protein
-
This compound (dissolved in DMSO)
-
Forked DNA substrate (e.g., 5'-FAM, 3'-Dabcyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the recombinant WRN protein to all wells except the negative control.
-
Pre-incubate for 15-30 minutes at room temperature to allow for covalent modification.
-
Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes).
-
Calculate the rate of helicase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound in MSI-H and MSS cancer cell lines.[10][11]
-
Objective: To determine the GI50 of this compound.
-
Principle: The assay measures ATP levels as an indicator of metabolically active cells.
-
Materials:
-
MSI-H and MSS cancer cell lines
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
384-well white, clear-bottom plates
-
CellTiter-Glo® 2.0 Assay reagent
-
Luminometer plate reader
-
-
Procedure:
-
Seed cells in 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and determine the GI50 value.
-
γH2AX Immunofluorescence Assay for DNA Damage
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.[12][13][14]
-
Objective: To assess the induction of DNA double-strand breaks by this compound.
-
Principle: Immunofluorescence staining of γH2AX, a marker for DNA double-strand breaks.
-
Materials:
-
MSI-H and MSS cancer cell lines
-
This compound
-
Glass coverslips in multi-well plates
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-γH2AX antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
-
Signaling Pathways and Logical Relationships
WRN in the Context of MSI-H Cancers
In MSI-H cancer cells, the deficient mismatch repair (dMMR) system leads to the accumulation of errors in repetitive DNA sequences, causing replication stress. WRN helicase plays a crucial role in resolving these stalled replication forks and other complex DNA structures, thereby maintaining genomic stability and enabling cell survival.
dot
Conclusion
This compound is a promising, first-in-class covalent allosteric inhibitor of WRN helicase with a clear mechanism of action rooted in the synthetic lethal relationship between WRN and MSI-H cancers. Preclinical data have demonstrated its potent and selective activity, and early clinical findings are encouraging. The continued development of this compound represents a significant advancement in precision oncology and offers a potential new therapeutic option for patients with MSI-H tumors, a population with a high unmet medical need. The experimental protocols and conceptual frameworks provided in this guide are intended to support further research and development in this exciting field.
References
- 1. drughunter.com [drughunter.com]
- 2. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. crpr-su.se [crpr-su.se]
VVD-214 (RO7589831): A Technical Whitepaper on its Discovery and Development as a First-in-Class Covalent Allosteric WRN Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VVD-214 (also known as RO7589831) is a clinical-stage, orally bioavailable, covalent allosteric inhibitor of Werner syndrome helicase (WRN). It represents a novel therapeutic strategy targeting cancers with microsatellite instability-high (MSI-H), a condition caused by deficient DNA mismatch repair (dMMR). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical trial results of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and precision medicine.
Introduction: Targeting WRN in MSI-High Cancers
Werner syndrome helicase (WRN), a member of the RecQ helicase family, plays a critical role in maintaining genomic integrity.[1] Recent research has identified WRN as a synthetic lethal target in MSI-H cancers.[2] In these tumors, the dMMR machinery's inability to repair DNA errors leads to an accumulation of microsatellite repeats and a heightened dependence on WRN for survival.[2] The inhibition of WRN's helicase activity in MSI-H cancer cells induces catastrophic DNA damage, leading to cell death, while largely sparing healthy, microsatellite-stable (MSS) cells.[1] This selective vulnerability provides a compelling therapeutic window for WRN inhibitors.
Discovery of this compound: A Chemoproteomics-Driven Approach
This compound was discovered by Vividion Therapeutics, now a subsidiary of Bayer, utilizing a sophisticated chemoproteomics platform.[3] This approach enabled the screening of a library of electrophilic small molecules against cysteine residues on a multitude of proteins in their native cellular environment.[4] This screening led to the identification of initial hits that covalently targeted a specific cysteine residue, Cys727, within an allosteric pocket of the WRN helicase domain.[5]
A subsequent structure-activity relationship (SAR) optimization campaign focused on enhancing potency, selectivity, and pharmacokinetic properties. Key modifications included refining the vinyl sulfone "warhead" responsible for the covalent interaction and substitutions at the C2 position of the pyrimidine core.[5] This iterative process culminated in the identification of this compound as a potent and selective covalent allosteric inhibitor of WRN with favorable drug-like properties.[5]
Mechanism of Action: Covalent Allosteric Inhibition
This compound employs a unique covalent allosteric mechanism to inhibit WRN helicase activity.[4] It irreversibly binds to Cys727, a non-catalytic cysteine located in a dynamic region of the helicase domain.[4][6] This binding is nucleotide-cooperative, meaning the presence of ATP enhances the inhibitor's potency.[7]
The covalent modification of Cys727 by this compound stabilizes a compact, inactive conformation of the WRN protein.[4] This conformational lock prevents the dynamic movements required for DNA unwinding and ATP hydrolysis, effectively shutting down the enzyme's function.[4][8] The subsequent accumulation of unresolved DNA intermediates in MSI-H cells triggers widespread double-stranded DNA breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[1][8]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activity in a variety of in vitro assays.
| Assay Type | Cell Line / Condition | Parameter | Value |
| Helicase Activity Assay | hWRN (519-1227) + 0.2 mM ATP | IC50 | 0.13 µM[7] |
| hWRN (519-1227) - ATP | IC50 | 18-fold less potent[7] | |
| Cellular Growth Inhibition | HCT116 (MSI-H) | GI50 | 0.043 µM[7] |
| SW480 (MSS) | GI50 | > 20 µM[7] | |
| Target Engagement | Live Cells | TE50 | Enhanced in cells vs. lysate[7] |
| Physicochemical Properties | pH 7.4 | Kinetic Solubility | 169 µM[7] |
In Vivo Efficacy and Pharmacokinetics
This compound has shown significant anti-tumor activity in preclinical xenograft models of MSI-H cancers. Daily oral administration of this compound at doses of 2.5, 5, 10, and 20 mg/kg led to robust tumor regression in HCT-116 (colorectal cancer) cell line-derived xenografts.[9] The compound was well-tolerated in mice with no significant impact on body weight.[9] Furthermore, this compound demonstrated efficacy in patient-derived xenograft (PDX) models, including those from patients who had progressed on immune checkpoint inhibitors.[7][10]
Pharmacokinetic studies have been conducted in multiple species, demonstrating moderate to high oral bioavailability.
| Species | CL (mL/min/kg) | Vss (L/kg) | Oral F (%) |
| Mouse | 27 | 1.5 | 49 |
| Rat | 13 | 1.2 | 87 |
| Dog | 7.9 | 1.9 | 108 |
| Monkey | 10 | 1.2 | 81 |
| Data from a single-dose IV (1 mg/kg) and PO (10 mg/kg) study.[5] |
Clinical Development: Phase 1 Trial (NCT06004245)
This compound is currently being evaluated in a first-in-human, Phase 1, open-label, multicenter clinical trial (NCT06004245).[11] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors harboring MSI and/or dMMR.[11]
Preliminary results from the dose-escalation portion of the monotherapy arm were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 by Dr. Timothy Yap.[7][12]
| Parameter | Value |
| Patients Evaluated for Safety | 44[12] |
| Patients Evaluated for Efficacy | 37[12] |
| Partial Response (PR) | 5 of 37 patients (13.5%)[12] |
| Disease Control Rate (DCR) | 65.7%[12] |
| Most Common Adverse Events | Grade 1-2 nausea, vomiting, and diarrhea[12] |
| Dose-Limiting Toxicities | None observed[12] |
The early clinical data indicate that this compound is generally well-tolerated and shows promising signs of anti-tumor activity in a heavily pre-treated patient population with MSI-H solid tumors.[12] Dose optimization is ongoing to determine the recommended Phase 2 dose.[5]
Experimental Protocols
WRN Helicase Activity Assay
This assay was adapted from a published protocol. The human WRN helicase core with HRDC domain (hWRN519–1227) is diluted in an assay buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl2, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT), with or without 0.2 mM ATP. The enzyme solution is plated, and compounds are added at various concentrations. After a 30-minute pre-incubation at room temperature, the reaction is initiated by adding a mixture of ATP and a TAMRA-labeled DNA duplex substrate. The fluorescence is measured after 30 minutes to determine the extent of DNA unwinding.[7]
Cellular Growth Inhibition Assay
HCT116 (MSI-H) and SW480 (MSS) cell lines are seeded in 96-well plates. The following day, cells are treated with a serial dilution of this compound. After a 5-day incubation period, cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The concentration that inhibits cell growth by 50% (GI50) is then calculated.[7]
In Vivo Xenograft Model
Female immunodeficient mice (e.g., homozygous Foxn1nu) are subcutaneously implanted with MSI-H cancer cells, such as HCT116.[9] Once tumors reach a predetermined size, mice are randomized into vehicle and treatment groups. This compound is administered orally, typically once daily, at various dose levels (e.g., 2.5, 5, 10, 20 mg/kg).[9] Tumor volume and body weight are monitored regularly throughout the study. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis.[9]
Conclusion
This compound is a first-in-class, covalent allosteric inhibitor of WRN helicase discovered through a cutting-edge chemoproteomics platform. Its unique mechanism of action leads to synthetic lethality in MSI-H cancer cells, a population with a significant unmet medical need. Preclinical data have demonstrated potent and selective in vitro activity, as well as robust in vivo efficacy and favorable pharmacokinetic properties. The preliminary results from the ongoing Phase 1 clinical trial are encouraging, showing a manageable safety profile and promising signs of anti-tumor activity. This compound holds the potential to become a valuable new therapeutic option for patients with MSI-H solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. forpatients.roche.com [forpatients.roche.com]
- 2. mdpi.com [mdpi.com]
- 3. RO7589831 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 8. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of WRN Helicase in Microsatellite Instability: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Microsatellite instability (MSI) is a hallmark of cancers with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations in repetitive DNA sequences. Recent discoveries have unveiled a synthetic lethal relationship between MSI and the Werner syndrome ATP-dependent helicase (WRN). This dependency has positioned WRN as a promising therapeutic target for MSI cancers. This technical guide provides an in-depth analysis of the role of WRN helicase in the context of MSI, detailing the underlying molecular mechanisms, key experimental methodologies, and quantitative data to support ongoing research and drug development efforts. We explore the signaling pathways governing this synthetic lethality and present a framework for the discovery and evaluation of novel WRN inhibitors.
Introduction: The Synthetic Lethal Relationship Between WRN and Microsatellite Instability
Werner syndrome is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, caused by mutations in the WRN gene.[1] The WRN protein is a member of the RecQ family of DNA helicases and possesses both 3'-5' helicase and exonuclease activities, playing a crucial role in maintaining genome stability.[2]
A groundbreaking discovery in cancer biology is the synthetic lethal interaction between the loss of WRN function and microsatellite instability (MSI).[3][4] MSI arises from a defective DNA mismatch repair (MMR) system, leading to the accumulation of insertion and deletion mutations at microsatellite repeats.[5] While normal cells can tolerate the loss of either WRN or a functional MMR pathway, the simultaneous loss of both is catastrophic, leading to selective cell death in MSI cancer cells.[3][4] This vulnerability provides a unique therapeutic window for targeting MSI tumors by inhibiting WRN helicase activity.
The helicase function of WRN, not its exonuclease activity, is essential for the survival of MSI cells.[2][4] This guide will delve into the molecular basis of this dependency, the cellular consequences of WRN inhibition in MSI cancers, and the methodologies to study this phenomenon.
Molecular Mechanism: Expanded TA-Repeats and Replication Stress
The synthetic lethality between WRN and MSI is primarily driven by the expansion of (TA)n dinucleotide repeats, a specific genomic scar that accumulates in MSI cells over time.[6] In the absence of a functional MMR system, these repeats become highly unstable and expand, leading to the formation of non-B DNA secondary structures, such as cruciforms and hairpins.[6][7][8]
These secondary structures pose a significant challenge to the DNA replication machinery, causing replication forks to stall and potentially collapse.[6] This is where WRN's helicase activity becomes critical. WRN is recruited to these stalled forks to resolve the complex DNA structures, thereby allowing the replication process to resume and maintaining genomic integrity.[6][9]
In the absence of functional WRN in MSI cells, these toxic secondary structures persist, leading to an accumulation of DNA double-strand breaks (DSBs).[6][9] The structure-specific endonuclease MUS81, in conjunction with its scaffolding protein SLX4, has been implicated in cleaving these unresolved structures, resulting in chromosomal fragmentation and ultimately, apoptosis.[9] The ATR checkpoint kinase is also activated in response to the replication stress caused by these expanded TA repeats and plays a role in the signaling cascade.[6][9]
Quantitative Data: The Impact of WRN Inhibition on MSI vs. MSS Cancer Cells
The selective dependency of MSI cancer cells on WRN is evident in various quantitative measures, highlighting the therapeutic potential of WRN inhibitors.
Table 1: Cellular Viability upon WRN Depletion
| Cell Line | MSI/MSS Status | Method of WRN Depletion | Relative Viability (% of control) | Reference |
| HCT116 | MSI | siRNA | Significantly Reduced | [10] |
| RKO | MSI | siRNA | Significantly Reduced | [11] |
| KM12 | MSI | shRNA | Significantly Reduced | [12] |
| SW48 | MSI | CRISPR/Cas9 | Significantly Reduced | [7] |
| SW620 | MSS | siRNA | No Significant Change | [11] |
| HT-29 | MSS | CRISPR/Cas9 | No Significant Change | [13] |
| SK-CO-1 | MSS | CRISPR/Cas9 | No Significant Change | [13] |
Table 2: IC50 and GI50 Values of WRN Inhibitors
| Compound | Cell Line | MSI/MSS Status | IC50 (nM) | GI50 (µM) | Reference |
| HRO-761 | SW48 | MSI | - | 0.227 | [14] |
| HRO-761 | HCT 116 | MSI | 88 | - | [14] |
| KWR-095 | SW48 | MSI | - | 0.193 | [14] |
| KWR-137 | SW48 | MSI | - | ~0.454 | [14] |
| GSK_WRN3 | Multiple MSI lines | MSI | Varies (see source) | - | [15] |
| HRO-761 | SW620 | MSS | - | >15 | [14] |
| KWR-095 | SW620 | MSS | - | >13 | [14] |
Table 3: Induction of DNA Double-Strand Breaks (γH2AX Foci)
| Cell Line | MSI/MSS Status | WRN Depletion/Inhibition | Fold Increase in γH2AX Foci | Reference |
| HCT116 | MSI | WRN Knockdown | Significant Increase | [11] |
| RKO | MSI | WRN Knockdown | Significant Increase | [11] |
| KM12 | MSI | shWRN | Significant Increase | [12] |
| SW48 | MSI | GSK_WRN3 Treatment | Significant Increase | [1] |
| SW620 | MSS | WRN Knockdown | No Significant Change | [11] |
Table 4: Cell Cycle Analysis upon WRN Depletion
| Cell Line | MSI/MSS Status | WRN Depletion | Observed Effect on Cell Cycle | Reference |
| HCT116 | MSI | siRNA | G2/M Arrest | [11] |
| KM12 | MSI | shRNA | G2/M Arrest | [12] |
| RKO | MSI | dTAG-mediated degradation | Failure to slow S-phase, G2 activation | [13] |
Signaling Pathways and Logical Relationships
The interplay between WRN, the MMR machinery, and the DNA damage response pathways is intricate. Visualizing these relationships is crucial for a comprehensive understanding.
Diagram 1: WRN's Role in Resolving Replication Stress at Expanded TA-Repeats in MSI Cells
Caption: WRN's critical role in resolving replication stress in MSI cells.
Diagram 2: Consequences of WRN Inhibition in MSI Cancer Cells
Caption: The pathway leading to cell death upon WRN inhibition in MSI cells.
Diagram 3: Experimental Workflow for Validating WRN as a Target in MSI Cancer
Caption: A typical experimental workflow to validate the WRN-MSI synthetic lethality.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of WRN in MSI.
Genetic Depletion of WRN
a) CRISPR/Cas9-Mediated Knockout:
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the WRN gene. Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin) or a fluorescent reporter (e.g., GFP).
-
Lentivirus Production: Co-transfect the gRNA-expressing plasmid with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).
-
Transduction: Transduce the target MSI and MSS cancer cell lines with the lentiviral particles.
-
Selection: Select for transduced cells using the appropriate selection agent (e.g., puromycin) or by sorting for fluorescently labeled cells.
-
Validation: Confirm WRN protein knockout by Western blotting.
b) shRNA-Mediated Knockdown:
-
shRNA Design and Cloning: Design short hairpin RNAs (shRNAs) targeting the WRN mRNA. Clone the shRNA cassette into a lentiviral vector.
-
Lentivirus Production and Transduction: Follow the same procedure as for CRISPR/Cas9.
-
Selection and Validation: Select for transduced cells and validate the knockdown of WRN protein expression by Western blotting.
Cell Viability Assays
a) Luminescent Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed MSI and MSS cells in opaque-walled 96-well plates at a predetermined optimal density.
-
Treatment: After cell attachment, treat with a serial dilution of the WRN inhibitor or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72-120 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 or GI50 values.
Immunofluorescence for DNA Damage Markers (γH2AX)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with WRN inhibitors or deplete WRN as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Treatment: Culture and treat the cells as required.
-
Cell Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Drug Development and Therapeutic Implications
The discovery of the WRN-MSI synthetic lethal relationship has spurred the development of small molecule inhibitors targeting WRN's helicase activity.[1] High-throughput screening campaigns have been initiated to identify potent and selective WRN inhibitors.[16][17] The clinical development of these inhibitors holds immense promise for the treatment of MSI cancers, including a significant portion of colorectal, endometrial, and gastric tumors that are often resistant to conventional therapies.[5]
A key aspect of translating WRN inhibitors into the clinic will be the development of robust patient stratification strategies.[5][18] While MSI status is a primary biomarker, the extent of (TA)n repeat expansions may further refine the patient population most likely to respond to WRN inhibition.[1][18]
Conclusion
The dependency of MSI cancers on the WRN helicase represents a paradigm of synthetic lethality and offers a promising new avenue for targeted cancer therapy. A thorough understanding of the underlying molecular mechanisms, centered on the resolution of toxic DNA secondary structures arising from expanded microsatellite repeats, is crucial for the rational design and clinical development of WRN inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of WRN biology and to ultimately translate this knowledge into effective treatments for patients with MSI cancers.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]
- 8. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 9. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]
- 11. Physical and functional interactions between Werner syndrome helicase and mismatch-repair initiation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 14. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. en.ice-biosci.com [en.ice-biosci.com]
- 17. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
VVD-214 Target Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VVD-214 (also known as RO7589831) is a first-in-class, clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It demonstrates high potency and selectivity for its target, inducing synthetic lethality in cancers characterized by high microsatellite instability (MSI-H).[3][4][5] This document provides a detailed technical guide on the target selectivity profile of this compound, including quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Mechanism of Action
This compound functions as a covalent, irreversible, and allosteric inhibitor of the WRN helicase.[1] Its mechanism of action is highly specific, involving the selective engagement of a cysteine residue, C727, located in an allosteric pocket of the WRN helicase domain.[4][6] This binding is cooperative with nucleotides, such as ATP, and stabilizes a compact conformation of the WRN protein.[4][6] This conformational change impairs the dynamic flexibility required for the enzyme's DNA unwinding and ATPase activities.[4] The inhibition of WRN's function leads to an accumulation of double-stranded DNA breaks, ultimately resulting in nuclear swelling and cell death in MSI-H cancer cells, while leaving microsatellite-stable (MSS) cells largely unaffected.[4][5]
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Quantitative Target Selectivity Profile
The selectivity of this compound for WRN has been demonstrated through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency against WRN
| Parameter | Value | Assay Conditions |
| IC50 | 0.13 µM | Helicase DNA unwinding assay (hWRN519–1227), 30 min preincubation with 0.2 mM ATP[5] |
| IC50 | 18-fold higher | Helicase DNA unwinding assay (hWRN519–1227), 30 min preincubation without ATP[5] |
| IC50 | 142 nM | Helicase DNA unwinding assay (full-length WRN) in the presence of ATP |
| IC50 Range | 0.14 - 7.65 µM | Across different WRN constructs |
| kinact | >15 s-1 | [7] |
| Ki | >15 µM | [7] |
Table 2: Cellular Activity and Selectivity
| Parameter | Value | Cell Line | Notes |
| Cellular TE50 | 0.065 µM | OCI-AML2 | Target Engagement[5] |
| GI50 | 0.043 µM | HCT116 (MSI-H) | Potent inhibition of cell growth[5] |
| GI50 | >20 µM | SW480 (MSS) | No impact on cell growth, demonstrating selectivity[5] |
Table 3: Off-Target Selectivity
| Off-Target | Result | Assay Type |
| BLM Helicase | No activity | Helicase DNA unwinding assay[7] |
| ~12,800 Cysteine Sites | Superior selectivity profile compared to unoptimized compound 1f | Global proteomics in OCI-AML2 cells[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections describe the key experimental protocols used in the characterization of this compound.
Chemoproteomics for Target and Off-Target Identification
This method was central to the discovery and characterization of this compound's selectivity.
Caption: Workflow for chemoproteomic-based selectivity profiling.
Protocol:
-
Sample Preparation: Live cells or cell lysates are aliquoted into a 96-well plate.
-
Compound Treatment: Samples are treated with varying concentrations of this compound or a vehicle control (DMSO). Covalent binding of this compound to cysteine residues, such as C727 on WRN, "protects" them from subsequent modification.
-
Probe Labeling: A cysteine-reactive probe is added to the samples. This probe binds to cysteine residues that have not been engaged by the inhibitor.
-
Proteomic Sample Processing: Proteins are digested into peptides.
-
Enrichment: Peptides labeled with the probe are enriched.
-
Mass Spectrometry: The enriched peptides are analyzed by label-free parallel reaction monitoring mass spectrometry (MS).
-
Data Analysis: The abundance of probe-labeled peptides in the this compound-treated samples is compared to the control samples. A decrease in the signal for a particular cysteine-containing peptide indicates target engagement. Target engagement (TE) is calculated by comparing the areas under the curve (AUCs) of inhibitor-treated and control wells, allowing for the determination of TE50 values.[8] For off-target analysis, the engagement of thousands of cysteine sites across the proteome is quantified to assess the selectivity of the compound.[5]
Helicase DNA Unwinding Assay
This biochemical assay directly measures the enzymatic activity of WRN and its inhibition by this compound.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a DNA substrate (e.g., a forked duplex with a fluorescent label and a quencher), buffer, and ATP.
-
Pre-incubation: The WRN enzyme (either full-length or a specific construct like hWRN519–1227) is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence or absence of ATP to assess nucleotide cooperativity.[5]
-
Initiation of Reaction: The DNA unwinding reaction is initiated by the addition of the DNA substrate to the enzyme-inhibitor mixture.
-
Measurement: As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of DNA unwinding is calculated from the fluorescence signal. The percentage of inhibition at each this compound concentration is determined relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation and Target Engagement Assays
These assays determine the effect of this compound on cancer cell viability and its engagement with the WRN target in a cellular context.
Cell Proliferation (GI50) Assay:
-
Cell Seeding: MSI-H (e.g., HCT116) and MSS (e.g., SW480) cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as resazurin or CellTiter-Glo.
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Cellular Target Engagement (TE50) Assay: The chemoproteomics workflow described in section 3.1 is adapted for live cells to measure the direct engagement of this compound with WRN at specific cysteine sites within a cellular environment. This provides a more physiologically relevant measure of target interaction.
Conclusion
This compound is a highly potent and selective covalent allosteric inhibitor of WRN helicase. Its unique mechanism of action, which is cooperative with ATP, and its high degree of selectivity for WRN over other proteins, including related helicases, underscore its promising therapeutic potential for the treatment of MSI-H cancers. The quantitative data and experimental methodologies outlined in this document provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this novel therapeutic agent.
References
- 1. drughunter.com [drughunter.com]
- 2. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]
- 3. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of VVD-214: A Targeted Approach for Microsatellite Instability-High Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VVD-214 (also known as RO7589831 and VVD-133214) is a clinical-stage, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN). This novel agent has demonstrated significant preclinical activity in colorectal cancer models characterized by microsatellite instability-high (MSI-H), a genetic feature present in a notable subset of colorectal tumors. This compound operates through a synthetic lethality mechanism, selectively inducing cell death in MSI-H cancer cells while sparing microsatellite stable (MSS) cells.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in colorectal cancer, including in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental protocols.
Data Presentation
In Vitro Efficacy: Cellular Growth Inhibition
This compound has shown potent and selective growth inhibition in MSI-H colorectal cancer cell lines. The half-maximal growth inhibition (GI50) values highlight the differential sensitivity between MSI-H and MSS cells.
| Cell Line | MSI Status | GI50 (µM) |
| HCT116 | MSI-H | 0.043[5] |
| SW480 | MSS | > 10[1] |
In Vivo Efficacy: Xenograft Models
Preclinical studies using various colorectal cancer xenograft models in mice have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound led to significant tumor growth inhibition (TGI) and, in some cases, tumor regression.
HCT116 Xenograft Model [1]
| Dose (mg/kg, oral, once daily for 3 weeks) | Tumor Growth Inhibition (TGI) (%) |
| 2.5 | 56 |
| 5 | 93 |
| 10 | 105 |
| 20 | 106 |
Additional MSI-H Xenograft Models
| Xenograft Model | Dose (mg/kg, oral, daily) | Outcome |
| LoVo | 2.5, 5, 10, or 20 | Tumor growth inhibition[6] |
| SW48 | 2.5, 5, 10, or 20 | Tumor growth inhibition[6] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted across multiple species, demonstrating favorable properties for oral administration.
| Species | Dosing | T1/2 (h) | Cmax (ng/mL) | AUC0-last (h*ng/mL) | F (%) |
| Mouse | 1 mg/kg IV | 2.8 | - | 1030 | - |
| 10 mg/kg PO | 3.5 | 2080 | 11100 | 108 | |
| Rat | 1 mg/kg IV | 3.5 | - | 1580 | - |
| 10 mg/kg PO | 4.3 | 2400 | 13400 | 85 | |
| Dog | 1 mg/kg IV | 4.1 | - | 2150 | - |
| 10 mg/kg PO | 5.8 | 1340 | 10600 | 49 | |
| Monkey | 1 mg/kg IV | 3.2 | - | 2560 | - |
| 10 mg/kg PO | 4.5 | 2880 | 17900 | 70 |
Data extracted from a table in the specified publication.
Experimental Protocols
Cellular Growth Inhibition Assay
This assay determines the dose-dependent effect of this compound on the proliferation of colorectal cancer cell lines.
Materials:
-
HCT116 (MSI-H) and SW480 (MSS) colorectal cancer cell lines
-
Complete cell culture media
-
This compound compound
-
384-well plates
-
CellTiter-Glo® 2.0 (CTG 2.0) reagent
-
Luminescence plate reader
Procedure:
-
Seed HCT116 and SW480 cells in 384-well plates at a density of 500-1000 cells per well in complete media and allow them to attach overnight.[1]
-
Prepare a 10-point, 1:3 serial dilution of this compound, starting at a concentration of 100 µM.[1]
-
Add the compound dilutions to the cells.
-
Incubate the plates for 5 days.[1]
-
After the incubation period, add CellTiter-Glo® 2.0 reagent to each well.[1]
-
Measure the luminescence using a plate reader.[1]
-
Calculate the relative growth by normalizing the luminescence of compound-treated cells to that of DMSO-treated control cells. The GI50 value is determined as the concentration required to achieve a 50% reduction in cell growth.[1]
Western Blotting for DNA Damage Markers
This protocol is used to detect the induction of DNA damage response proteins following treatment with this compound.
Materials:
-
Colorectal cancer cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNA damage markers (e.g., phospho-p53 (Ser15), p21) and a loading control (e.g., tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The levels of DNA damage markers are normalized to the loading control.[6]
In Vivo Colorectal Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., female homozygous Foxn1nu)
-
HCT116, LoVo, or SW48 colorectal cancer cells
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant colorectal cancer cells into the flank of the mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally once daily at the desired doses (e.g., 2.5, 5, 10, 20 mg/kg) for a specified duration (e.g., 3 weeks).[1][6]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.
Mandatory Visualization
Signaling Pathway of this compound in MSI-H Colorectal Cancer
Caption: Mechanism of action of this compound in MSI-H colorectal cancer cells.
Experimental Workflow for In Vitro Cellular Growth Inhibition Assay
Caption: Workflow for determining the GI50 of this compound in colorectal cancer cells.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.
References
VVD-214: A Comprehensive Technical Guide to a First-in-Class Covalent Allosteric WRN Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VVD-214 (also known as RO7589831), a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN). This compound represents a promising therapeutic strategy for the treatment of microsatellite instability-high (MSI-H) cancers. This document details the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with the experimental protocols used for its characterization.
Core Chemical and Physical Properties
This compound is an orally bioavailable, irreversible inhibitor of WRN helicase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(1S,2E)-1-cyclopropyl-3-(methylsulfonyl)prop-2-en-1-yl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide | [2] |
| Molecular Formula | C₂₀H₂₁F₂N₃O₄S | [2] |
| Molecular Weight | 437.46 g/mol | [2] |
| SMILES | O=C(N--INVALID-LINK--C1CC1)C2=CN=C(OC3=CC=CC=C3)N=C2C(F)(F)C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Decent kinetic solubility of 169 μM at pH 7.4 | [2] |
| Permeability | Good passive permeability (Caco-2): 3.5 × 10⁻⁶ cm/s (A to B) | [2] |
| Efflux Ratio | Moderate (12.3) | [2] |
Mechanism of Action and Signaling Pathway
This compound employs a synthetic lethal approach to selectively target cancer cells with high microsatellite instability (MSI-H).[3][4] MSI-H tumors, commonly found in colorectal, endometrial, and gastric cancers, harbor defects in their DNA mismatch repair (MMR) system.[3][4] This deficiency leads to an accumulation of mutations, particularly in repetitive DNA sequences, making these cells critically dependent on the WRN helicase for survival to resolve replication stress.[5]
This compound acts as a covalent, irreversible, and allosteric inhibitor of WRN helicase.[1] It selectively engages with a cysteine residue (C727) located in an allosteric pocket of the WRN helicase domain.[2][6] This covalent modification locks the enzyme in a rigid, inactive conformation, thereby abrogating its helicase and ATPase activities.[6] The inhibition of WRN's function in MSI-H cells prevents the resolution of aberrant DNA secondary structures, leading to stalled replication forks, accumulation of DNA double-strand breaks, and ultimately, cell death (apoptosis).[2][6][7]
Caption: Signaling pathway of this compound in MSI-High cancer cells.
Quantitative Biological and Pharmacokinetic Data
The biological activity and pharmacokinetic profile of this compound have been extensively characterized.
In Vitro Potency and Cellular Activity
| Parameter | Cell Line / Condition | Value | Reference |
| WRN Helicase Inhibition IC₅₀ | hWRN (519-1227) + 0.2 mM ATP | 0.13 µM | [2] |
| hWRN (519-1227) - ATP | 2.3 µM | [2] | |
| Cellular Target Engagement TE₅₀ | OCI-AML2 cells (2 hr) | 0.065 µM | [2] |
| Growth Inhibition GI₅₀ | HCT116 (MSI-H) | 0.043 µM | [2] |
| SW480 (MSS) | > 20 µM | [2] |
In Vivo Pharmacokinetics
| Species | Route | Dose | CL (mL/min/kg) | Vd,ss (L/kg) | AUC₀-last (hr·ng/mL) | F (%) | Reference |
| Mouse (CD-1) | IV | 1 mg/kg | 27 | 0.7 | - | - | [2] |
| PO | 10 mg/kg | - | - | 4408 | 72 | [2] | |
| Rat (SD) | IV | 1 mg/kg | 37 | 0.9 | - | - | [2] |
| PO | 10 mg/kg | - | - | 2228 | 49 | [2] | |
| Dog (Beagle) | IV | 1 mg/kg | 6.5 | 0.7 | - | - | [2] |
| PO | 10 mg/kg | - | - | 23542 | 91 | [2] | |
| Monkey (Cynomolgus) | IV | 1 mg/kg | 10 | 0.8 | - | - | [2] |
| PO | 10 mg/kg | - | - | 17532 | 108 | [2] |
In Vivo Efficacy
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 Xenograft | 100 mg/kg | 98% (stasis) | [2] |
| 30 mg/kg | 50% | [2] | |
| 10 mg/kg | 23% | [2] |
Experimental Protocols
In Vitro WRN Helicase Inhibition Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.
Materials:
-
Recombinant human WRN helicase domain (e.g., hWRN519–1227)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT
-
ATP solution
-
Forked DNA substrate labeled with a fluorophore and a quencher
-
This compound dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the WRN helicase in assay buffer, with or without ATP, to the desired concentration.
-
In a 384-well plate, add the diluted WRN enzyme solution to wells containing the this compound dilutions or DMSO control.
-
Pre-incubate the enzyme and compound for 30 minutes at room temperature.
-
Initiate the reaction by adding the forked DNA substrate.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
MSI-H (e.g., HCT116) and MSS (e.g., SW480) cancer cell lines
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 5 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the GI₅₀ value.
Discovery and Development Workflow
This compound was discovered using Vividion Therapeutics' proprietary chemoproteomics platform.[1] This platform enables the identification of novel druggable pockets on protein targets and the screening of covalent small molecule libraries against these targets in a native cellular context.
Caption: this compound discovery and development workflow.
Conclusion
This compound is a potent and selective covalent allosteric inhibitor of WRN helicase with a clear mechanism of action that confers synthetic lethality to MSI-H cancer cells. Its favorable preclinical profile, including oral bioavailability and significant in vivo anti-tumor activity, has led to its advancement into clinical trials.[2][8] this compound holds the potential to be a first-in-class targeted therapy for patients with MSI-H solid tumors.
References
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elifesciences.org [elifesciences.org]
- 4. Scientists uncover novel strategy to target common type of cancer - ecancer [ecancer.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vividion.com [vividion.com]
synthetic lethality of WRN inhibition in dMMR cancers
An In-depth Technical Guide to the Synthetic Lethality of WRN Inhibition in Mismatch Repair-Deficient (dMMR) Cancers
Executive Summary
The targeting of Werner syndrome ATP-dependent helicase (WRN) has emerged as a highly promising synthetic lethal strategy for the treatment of cancers characterized by deficient DNA mismatch repair (dMMR) and high microsatellite instability (MSI-H). These tumors, prevalent in colorectal, endometrial, and gastric cancers, accumulate insertions and deletions at repetitive DNA sequences, particularly (TA)n dinucleotide repeats.[1][2][3] This genetic feature creates a unique dependency on the WRN helicase to resolve the subsequent replication stress.[1][2] Inhibition of WRN's helicase activity in dMMR/MSI-H cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis, while leaving normal, mismatch repair-proficient (pMMR) cells largely unaffected.[4][5][6] This guide provides a comprehensive overview of the preclinical and emerging clinical data, experimental methodologies, and the core biological rationale supporting WRN inhibition as a novel precision oncology approach.
The Core Mechanism: A Synthetic Lethal Interaction
The synthetic lethality between WRN inhibition and dMMR is rooted in the functional consequences of a deficient mismatch repair system.[7]
-
dMMR and Microsatellite Instability: Inactivation of MMR pathway genes (e.g., MLH1, MSH2, MSH6, PMS2) leads to the accumulation of mutations, particularly small insertions and deletions at microsatellites, resulting in an MSI-H phenotype.[3][8]
-
Replication Stress at Expanded Repeats: MSI-H cancers are characterized by the expansion of (TA)n dinucleotide repeats, which can form non-B DNA secondary structures.[1][2] These structures pose a challenge for the DNA replication machinery, leading to replication fork stalling and potential DNA damage.
-
WRN's Essential Role: The WRN helicase is critical for resolving these non-canonical DNA structures, allowing for the smooth progression of DNA replication.[9][10] In MSI-H cells, WRN's function is indispensable for maintaining genomic integrity.[8][11]
-
Consequence of WRN Inhibition: Pharmacological inhibition of WRN's helicase activity in MSI-H cells prevents the resolution of these DNA structures, leading to replication fork collapse, the formation of DNA double-strand breaks (DSBs), and overwhelming genomic instability.[1][4][6] This triggers a DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.[4][5][12]
Signaling Pathway of WRN Synthetic Lethality
Caption: Synthetic lethality pathway of WRN inhibition in dMMR/MSI-H cancer cells.
Quantitative Preclinical and Clinical Efficacy Data
The selective activity of WRN inhibitors against dMMR/MSI-H cancer models has been robustly demonstrated in both in vitro and in vivo settings. Several compounds are now advancing through clinical trials.
Table 1: In Vitro Potency of WRN Inhibitors in Cancer Cell Lines
| Cell Line | MSI Status | Compound | IC50 / GI50 | Reference |
| SW48 | MSI-H | GSK_WRN4 | Dose-dependent inhibition | [1] |
| SW620 | MSS | GSK_WRN4 | No effect | [1] |
| HCT116 | MSI-H | LAE122 | Single-digit nM | [13] |
| Multiple MSS | MSS | LAE122 | No effect up to 10 µM | [13] |
| MSI-H Lines | MSI-H | GSK_WRN3 | Selective sensitivity (lnIC50) | [1] |
| MSS Lines | MSS | GSK_WRN3 | Insensitive | [1] |
Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models
| Model | MSI Status | Compound | Dosing | Outcome | Reference |
| SW48 Xenograft | MSI-H | GSK_WRN4 | Oral delivery | Dose-dependent tumor growth inhibition (complete inhibition at high dose) | [14] |
| SW620 Xenograft | MSS | GSK_WRN4 | Oral delivery | No effect on tumor growth | [14] |
| SW48 CDX | MSI-H | LAE122 | Not specified | Robust anti-tumor growth | [13] |
| HCT116 CDX | MSI-H | LAE122 | Not specified | Robust anti-tumor growth | [13] |
Table 3: Early Clinical Trial Data for WRN Inhibitors
| Compound | Trial Phase | Patient Population | Key Outcomes | Reference |
| RO7589831 | Phase 1 (NCT06004245) | dMMR/MSI-H advanced solid tumors | 4 Partial Responses (post-ICI); Disease Control Rate: 68.8% | [15] |
| RO7589831 | Phase 1 (NCT06004245) | dMMR/MSI-H advanced solid tumors | 5 partial responses, 51% with durable stable disease. | [16] |
Experimental Protocols and Validation Workflow
The validation of WRN as a therapeutic target relies on a series of well-defined experimental procedures.
Preclinical Validation Workflow
Caption: A typical experimental workflow for the preclinical validation of WRN inhibitors.
Detailed Methodologies
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To quantify the number of viable cells after short-term treatment with a WRN inhibitor and determine the IC50.
-
Protocol:
-
Cell Seeding: Plate dMMR/MSI-H (e.g., SW48, HCT116) and pMMR/MSS (e.g., SW620) cells in 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the WRN inhibitor in culture medium. Treat cells with a range of concentrations for 72-144 hours. Include a DMSO vehicle control.
-
Lysis and Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Use non-linear regression (e.g., in GraphPad Prism) to determine IC50 values.[17]
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term proliferative capacity and survival of cells following WRN inhibitor treatment.
-
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in 6-well plates and allow them to adhere.
-
Treatment: Treat the cells with the WRN inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: Wash off the compound and replace it with fresh culture medium.
-
Incubation: Culture the cells for 10-14 days, allowing for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.[11]
-
3. Immunofluorescence for DNA Damage Foci (γH2AX)
-
Objective: To visualize and quantify DNA double-strand breaks by detecting phosphorylated histone H2AX (γH2AX) foci.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the WRN inhibitor (e.g., 1-2 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against γH2AX (Ser139) overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using software like ImageJ. An increase in foci indicates elevated levels of DSBs.[18]
-
4. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of a WRN inhibitor in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of MSI-H (e.g., SW48) or MSS (e.g., SW620) cancer cells mixed with Matrigel into the flank of immunodeficient mice (e.g., Crl:Nu-Foxn1nu).[14]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the WRN inhibitor or vehicle via the planned route (e.g., oral gavage) and schedule (e.g., daily).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.[14][17]
-
Conclusion and Future Directions
The synthetic lethal relationship between WRN inhibition and dMMR/MSI-H status provides a robust and compelling rationale for a new class of targeted cancer therapies. Preclinical data have consistently demonstrated potent and selective anti-tumor activity, and early clinical results are highly encouraging, particularly in patients who have failed immunotherapy.[11][15][16] Future research will focus on identifying mechanisms of resistance, exploring rational combination therapies to enhance efficacy, and refining patient selection biomarkers beyond MSI status, such as the quantification of TA-repeat expansions.[1][19][20] The continued development of WRN inhibitors represents a significant advance in precision medicine for a patient population with a clear unmet need.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
VVD-214 In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro cell-based and biochemical assays to characterize the activity of VVD-214, a potent and selective covalent allosteric inhibitor of Werner syndrome helicase (WRN). This compound targets WRN, a crucial enzyme in the repair of DNA damage, and has shown significant promise in the treatment of cancers with high microsomellite instability (MSI-H).
This compound, also known as RO7589831 or VVD-133214, functions by irreversibly binding to a specific cysteine residue (C727) within the helicase domain of the WRN protein.[1][2] This covalent modification allosterically inhibits the enzyme's ATP hydrolysis and DNA unwinding activities.[1][3] The resulting loss of WRN function in MSI-H cancer cells, which are deficient in mismatch repair (MMR) pathways, leads to an accumulation of DNA double-strand breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[2][3] This targeted approach exploits the synthetic lethal relationship between WRN dependency and MMR deficiency.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound across various biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound against WRN Helicase
| Assay | Parameter | This compound |
| WRN Helicase DNA Unwinding Assay | IC50 (with 0.2 mM ATP) | 0.13 µM[5] |
| WRN Helicase DNA Unwinding Assay | IC50 (without ATP) | > 50 µM[5] |
| WRN ATPase Activity Assay | IC50 | 0.1316 µM[6] |
Table 2: Cellular Activity and Selectivity of this compound
| Assay | Cell Line | MSI Status | Parameter | This compound |
| Cell Growth Inhibition | HCT116 | MSI-H | GI50 | 0.043 µM[5][6] |
| Cell Growth Inhibition | SW480 | MSS | GI50 | > 20 µM[5] |
| Cellular Target Engagement (Live Cells) | OCI-AML2 | Not Specified | TE50 (2h) | 0.065 µM[5] |
| Cellular Target Engagement (Cell Lysate) | OCI-AML2 | Not Specified | TE50 (1h) | > 100 µM[5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Caption: Overview of in vitro assays for this compound characterization.
Experimental Protocols
WRN Helicase DNA Unwinding Assay
This biochemical assay measures the inhibition of WRN's ability to unwind a double-stranded DNA substrate. The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. Upon unwinding by WRN, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human WRN protein (e.g., hWRN519–1227)
-
Forked DNA substrate with fluorophore (e.g., FAM) and quencher (e.g., BHQ1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
ATP solution (100 mM)
-
This compound stock solution in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Enzyme Preparation: Dilute the recombinant WRN protein in Assay Buffer to the desired concentration.
-
Pre-incubation: In a 384-well plate, add the diluted this compound or DMSO vehicle control. Add the diluted WRN protein to each well. For nucleotide-cooperative assessment, add ATP to a final concentration of 0.2 mM. Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Add the forked DNA substrate to each well to initiate the unwinding reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of MSI-H and microsatellite stable (MSS) cancer cell lines. Cell viability is quantified by measuring the amount of ATP present, which is indicative of metabolically active cells.
Materials:
-
MSI-H cancer cell line (e.g., HCT116)
-
MSS cancer cell line (e.g., SW480)
-
Appropriate cell culture medium and supplements
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the MSI-H and MSS cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound or vehicle control to the cells and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration and determine the GI50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to WRN in a cellular context. The principle is that ligand binding can stabilize a protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cancer cell line of interest (e.g., OCI-AML2)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-WRN antibody and appropriate secondary antibody
-
Chemiluminescence detection system
Protocol:
-
Compound Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-WRN antibody, followed by a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for WRN at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble WRN against the temperature to generate thermal denaturation curves. A shift in the curve for the this compound-treated sample indicates target engagement. For isothermal dose-response experiments, treat cells with a range of this compound concentrations and heat at a single, optimized temperature to determine the TE50.
Chemoproteomic Cysteine Reactivity Profiling
This mass spectrometry-based assay provides a proteome-wide assessment of this compound's selectivity for its target cysteine (C727) on WRN. The assay works by competitive labeling of cysteine residues.
Materials:
-
Cell line of interest (e.g., OCI-AML2)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cysteine-reactive probe (e.g., iodoacetamide-alkyne or IA-DTB)
-
Reagents for click chemistry (if using an alkyne probe)
-
Streptavidin beads (if using a biotinylated probe)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Protocol:
-
Cell Lysis and Compound Treatment: Lyse the cells and treat the lysate with this compound or DMSO vehicle control for 1 hour at room temperature.
-
Probe Labeling: Add the cysteine-reactive probe to the lysates and incubate to label the cysteine residues that were not engaged by this compound.
-
Enrichment of Labeled Peptides:
-
If using a biotinylated probe, enrich the labeled proteins/peptides using streptavidin beads.
-
If using an alkyne probe, perform a click reaction to attach a biotin tag for enrichment.
-
-
Protein Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.
-
Data Analysis: Compare the abundance of each identified cysteine-containing peptide between the this compound-treated and vehicle-treated samples. A decrease in the abundance of a specific peptide in the this compound-treated sample indicates that the compound has bound to that cysteine residue. The selectivity is determined by comparing the engagement of the target cysteine on WRN to that of off-target cysteines across the proteome.
References
VVD-214 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of VVD-214 for in vivo studies, targeting researchers in oncology and drug development.
Introduction to this compound
This compound is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN). It operates through a synthetic lethality mechanism, specifically targeting cancer cells with high microsatellite instability (MSI-H). By covalently binding to cysteine 727 in an allosteric pocket of the WRN helicase domain, this compound inhibits its DNA unwinding activity. This leads to an accumulation of double-stranded DNA breaks, nuclear swelling, and ultimately, apoptosis in MSI-H cancer cells, while sparing microsatellite stable (MSS) cells. Preclinical studies have demonstrated significant tumor regression in MSI-H colorectal cancer models with good tolerability in mice.[1][2][3][4]
Physicochemical and Solubility Data
This compound is a solid, white to off-white powder. Its solubility in various solvents is critical for the preparation of stock solutions and formulations for both in vitro and in vivo applications. It is important to use fresh, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by moisture.
| Property | Value | Source |
| Molecular Weight | 437.46 g/mol | [5] |
| Solubility in DMSO | Up to 100 mg/mL (228.59 mM) - requires ultrasonic treatment | [5] |
| 87 mg/mL (198.87 mM) | [6] | |
| Solubility in Ethanol | 10 mg/mL | [6] |
| Solubility in Water | Insoluble | [6] |
| Kinetic Solubility | 169 µM at pH 7.4 | [1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [5] |
| Storage (Stock in DMSO) | 6 months at -80°C, 1 month at -20°C | [5] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic strategy is based on the principle of synthetic lethality. In MSI-H cancer cells, the DNA mismatch repair (MMR) pathway is deficient. This deficiency leads to an accumulation of errors in repetitive DNA sequences known as microsatellites. The WRN helicase becomes essential for the survival of these cells by resolving DNA structures that arise from replication stress at these unstable microsatellites. By inhibiting WRN, this compound selectively induces catastrophic DNA damage and cell death in MSI-H tumor cells, which are dependent on WRN for their survival.
Caption: Synthetic lethality of this compound in MSI-High cancer cells.
Protocols for In Vivo Studies
The following protocols are provided as a guide for the preparation and administration of this compound in preclinical mouse models. It is recommended that researchers optimize these protocols for their specific experimental setup.
Preparation of Dosing Solutions
This compound can be formulated for oral (PO) or subcutaneous (SC) administration. The choice of vehicle may depend on the desired pharmacokinetic profile and experimental design. Note: The prepared formulations should be used immediately for optimal results, as stability data for these specific preparations is not available.
4.1.1. Aqueous Formulation for Oral or Subcutaneous Administration
This formulation creates a clear solution suitable for administration.
-
Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
-
Protocol (for 1 mL of dosing solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 87 mg/mL).
-
In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Vortex or mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly to ensure a homogenous solution.
-
This formulation results in a this compound concentration of 4.35 mg/mL. Adjust the stock solution concentration or volumes to achieve the desired final concentration.
-
4.1.2. Corn Oil Formulation for Oral Administration
This formulation is suitable for oral gavage.
-
Vehicle Composition: 5% DMSO, 95% Corn Oil
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile corn oil
-
Sterile microcentrifuge tubes
-
-
Protocol (for 1 mL of dosing solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 43 mg/mL).
-
In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.
-
Add 950 µL of corn oil to the tube.
-
Vortex or mix thoroughly until the solution is clear and homogenous.
-
This formulation results in a this compound concentration of 2.15 mg/mL. Adjust the stock solution concentration to achieve the desired final concentration.
-
In Vivo Efficacy Study in an HCT116 Xenograft Model
The HCT116 colorectal carcinoma cell line is an established MSI-H model and has been used to demonstrate the in vivo efficacy of this compound.
4.2.1. Experimental Workflow
Caption: Workflow for an in vivo efficacy study using the HCT116 xenograft model.
4.2.2. Detailed Protocol
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 7-10 days post-implantation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or the vehicle control daily via the chosen route (oral gavage or subcutaneous injection).
-
Effective oral doses in mouse models have been reported in the range of 5-30 mg/kg.[7] Subcutaneous doses of 10, 30, and 100 mg/kg have also been shown to be effective.[7]
-
-
Administration Technique:
-
Oral Gavage: For a standard 20-25g mouse, use a 20G or 22G flexible or curved gavage needle with a rounded tip. The maximum recommended dosing volume is typically 10 mL/kg.
-
Subcutaneous Injection: Use a 25-27G needle to inject the formulation into the loose skin over the back or flank. The maximum injection volume per site is typically around 5 mL/kg.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days (e.g., 21 days), or signs of animal distress.
-
Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.
-
Summary of In Vivo Dosing and Efficacy
The following table summarizes reported dosing regimens and outcomes for this compound in preclinical models.
| Administration Route | Dose (mg/kg) | Model | Outcome | Source |
| Oral | 10 | HCT116 Xenograft | 67% Tumor Target Engagement at 24h | [7] |
| Oral | 30 | HCT116 Xenograft | 81% Tumor Target Engagement at 24h | [7] |
| Oral | 100 | HCT116 Xenograft | 92% Tumor Target Engagement at 24h | [7] |
| Subcutaneous | 10 | HCT116 Xenograft | Low Tumor Growth Inhibition (23%) | [7] |
| Subcutaneous | 30 | HCT116 Xenograft | Moderate Tumor Growth Inhibition (50%) | [7] |
| Subcutaneous | 100 | HCT116 Xenograft | Tumor Stasis (98% TGI) | [7] |
These data indicate that this compound is orally bioavailable and demonstrates dose-dependent antitumor activity in MSI-H xenograft models. Higher target engagement and efficacy were observed with oral administration compared to subcutaneous delivery at the same dose levels in some studies.[7]
References
Application Notes and Protocols for Determining the IC50 of VVD-214 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
VVD-214 is a first-in-class, clinical-stage, covalent allosteric inhibitor of Werner helicase (WRN).[1][2][3][4][5] WRN, a DNA repair enzyme, has been identified as a promising synthetic lethal target for cancers characterized by high microsatellite instability (MSI-H).[1][2][4][6] MSI-H tumors, which include subsets of colorectal, endometrial, and gastric cancers, have a deficient DNA mismatch repair (dMMR) system, making them highly dependent on WRN for survival.[7][8]
This compound operates by irreversibly binding to cysteine 727 in the WRN helicase domain, which suppresses ATP hydrolysis and helicase activity.[1][9][10] This inhibition leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks and subsequent cell death specifically in MSI-H cancer cells, while sparing healthy cells.[1][4][8]
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency and selectivity. The protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay and provides the MTT assay as an alternative method.
Mechanism of Action: Synthetic Lethality in MSI-H Cancers
In healthy cells, the DNA mismatch repair (MMR) system corrects errors that occur during DNA replication. In MSI-H cancer cells, this system is defective. This deficiency leads to an accumulation of DNA damage, forcing the cells to rely on alternative repair pathways, including the one involving WRN helicase.
This compound exploits this dependency. By inhibiting WRN, the compound effectively shuts down a critical survival pathway in MSI-H cells, leading to synthetic lethality. This targeted approach is designed to have a potent effect on MSI-H tumor cells while minimizing harm to normal, microsatellite stable (MSS) cells that have a functional MMR system.[2][4]
Caption: this compound mechanism of action in MSI-H cancer cells.
This compound Potency in Cancer Cell Lines
The efficacy of this compound is markedly different between MSI-H and microsatellite stable (MSS) cell lines, highlighting its targeted synthetic lethal effect. The following table summarizes reported values for growth inhibition (GI50) and enzymatic inhibition (IC50).
| Target / Cell Line | Cancer Type | MSI Status | Value (µM) | Assay Type | Reference |
| WRN Helicase | (Enzymatic) | N/A | 0.1316 | Enzymatic Assay | [10] |
| HCT-116 | Colorectal | MSI-H | 0.043 | Cell Growth | [10] |
| HCT-116 | Colorectal | MSI-H | 0.22 | Cell Growth | [11] |
| SW480 | Colorectal | MSS | > 10 | Cell Growth | [11] |
| SW480 | Colorectal | MSS | 23.45 | Cell Growth | [10] |
Experimental Protocols
Determining the IC50 value requires a robust and reproducible cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and simple workflow.[12][13] The MTT assay is presented as a common colorimetric alternative.[14][15]
Caption: Experimental workflow for IC50 determination.
Protocol 1: IC50 Determination using CellTiter-Glo® Assay
This protocol quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[12][13]
A. Materials and Reagents
-
Cancer cell lines of interest (e.g., HCT-116 for MSI-H, SW480 for MSS)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound (stock solution in DMSO)[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Luminometer
B. Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Dilute the cell suspension to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of an opaque-walled 96-well plate.[15]
-
Include control wells: "vehicle control" (cells + medium + DMSO) and "background control" (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a series of this compound dilutions from the DMSO stock solution in complete culture medium. A 10-point, 3-fold serial dilution is recommended, covering a range from 0.1 nM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Test each concentration in triplicate.
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
C. Data Analysis
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set as 100% viability).
-
Percent Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) in software like GraphPad Prism or R to calculate the IC50 value.[15][16]
Protocol 2: Alternative Method using MTT Assay
The MTT assay is a colorimetric method based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[18]
A. Additional Materials
-
MTT reagent (5 mg/mL in PBS)[15]
-
DMSO (for formazan solubilization)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader (absorbance)
B. Procedure
-
Cell Seeding and Treatment: Follow steps B1 and B2 from the CellTiter-Glo® protocol, using clear 96-well plates.
-
MTT Assay and Measurement:
-
After the 72-hour drug incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.[15]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14][18]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
C. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate percent viability relative to the vehicle control and determine the IC50 value as described in step C of the CellTiter-Glo® protocol.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. trial.medpath.com [trial.medpath.com]
- 3. drughunter.com [drughunter.com]
- 4. vividion.com [vividion.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Vividion and Bayer Advance Oncology Pipeline with Clinical-Stage WRN Inhibitor - Pharma Journalist [pharmajournalist.com]
- 7. vividion.com [vividion.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for VVD-214 Combination Therapy: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 is a first-in-class, oral, covalent, and allosteric inhibitor of Werner helicase (WRN), a promising therapeutic target in cancers with microsatellite instability-high (MSI-H). By selectively binding to cysteine 727, this compound locks the WRN protein in an inactive conformation, preventing its helicase activity.[1] This leads to an accumulation of double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell death in MSI-H cancer cells, while sparing microsatellite stable (MSS) cells.[2] Preclinical and early clinical data have shown that this compound is well-tolerated and exhibits promising anti-tumor activity.[3][4][5][6]
Currently, this compound is under investigation in a Phase I clinical trial as both a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab for the treatment of advanced solid tumors with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR).[3][5][7] This combination strategy is supported by preclinical evidence suggesting that WRN inhibitors can be effective in immunotherapy-resistant models, providing a strong rationale for exploring synergistic effects with immune checkpoint blockade. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in combination therapies.
Data Presentation: Illustrative Preclinical Data for this compound Combination Therapy
The following tables present illustrative quantitative data to guide researchers in the presentation of their experimental findings. This data is hypothetical and intended for exemplary purposes.
Table 1: In Vitro Cytotoxicity of this compound and Pembrolizumab in MSI-H Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| HCT-116 (MSI-H) | This compound | 50 |
| Pembrolizumab | >10,000 | |
| SW48 (MSI-H) | This compound | 75 |
| Pembrolizumab | >10,000 | |
| HT-29 (MSS) | This compound | >10,000 |
| Pembrolizumab | >10,000 |
Table 2: Synergy Analysis of this compound and Pembrolizumab Combination in HCT-116 Cells
| This compound (nM) | Pembrolizumab (nM) | Fractional Effect | Combination Index (CI) | Synergy Interpretation |
| 12.5 | 1000 | 0.35 | 0.85 | Synergistic |
| 25 | 1000 | 0.60 | 0.70 | Synergistic |
| 50 | 1000 | 0.85 | 0.55 | Strong Synergy |
Note: Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy of this compound and Pembrolizumab Combination in an MSI-H Colorectal Cancer PDX Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg, oral, QD) | 10 | 750 ± 100 | 50 |
| Pembrolizumab (5 mg/kg, IP, Q3D) | 10 | 1200 ± 120 | 20 |
| This compound + Pembrolizumab | 10 | 300 ± 50 | 80 |
Table 4: Pharmacodynamic Biomarker Analysis in Tumor Tissues from PDX Model
| Treatment Group | γH2AX (normalized intensity) | Cleaved Caspase-3 (normalized intensity) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 3.5 ± 0.5 | 4.0 ± 0.6 |
| Pembrolizumab | 1.2 ± 0.3 | 1.5 ± 0.4 |
| This compound + Pembrolizumab | 5.0 ± 0.7 | 6.5 ± 0.8 |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another therapeutic agent (e.g., pembrolizumab) and to quantify the degree of synergy.
Materials:
-
MSI-H and MSS cancer cell lines (e.g., HCT-116, SW48, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Pembrolizumab (or other combination agent)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination studies, a constant ratio or a matrix of concentrations can be used.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn based on the Chou-Talalay method. An isobologram analysis can also be performed to visualize the synergy.
-
Western Blot Analysis of DNA Damage and Apoptosis Markers
Objective: To assess the molecular mechanism of this compound combination therapy by analyzing key proteins in the DNA damage response and apoptosis pathways.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Combination Therapy in a Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a clinically relevant tumor model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
MSI-H patient-derived tumor tissue
-
This compound formulation for oral gavage
-
Pembrolizumab for intraperitoneal injection
-
Calipers for tumor measurement
Protocol:
-
PDX Model Establishment: Implant a small fragment of MSI-H patient tumor tissue subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Pembrolizumab alone, this compound + Pembrolizumab).
-
Treatment Administration:
-
Administer this compound orally once daily.
-
Administer pembrolizumab via intraperitoneal injection every 3 days.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze for statistically significant differences between groups.
Mandatory Visualizations
Caption: this compound inhibits WRN, leading to unresolved replication stress, DNA damage, and apoptosis in MSI-H cells.
Caption: Experimental workflow for preclinical evaluation of this compound combination therapy.
Caption: Logical relationship for determining synergy, additivity, or antagonism in combination therapy.
References
- 1. VVD-133214 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vividion.com [vividion.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vividion and Bayer Advance Oncology Pipeline with Clinical-Stage WRN Inhibitor - Pharma Journalist [pharmajournalist.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Facebook [cancer.gov]
VVD-214 Administration in Patient-Derived Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of VVD-214, a clinical-stage covalent allosteric inhibitor of Werner syndrome helicase (WRN), in patient-derived xenograft (PDX) models of microsatellite instability-high (MSI-H) cancers.
Introduction
This compound (also known as VVD-133214 and RO7589831) is a first-in-class precision oncology therapeutic candidate that targets the synthetic lethal relationship between WRN helicase and MSI-H tumors.[1][2][3] In MSI-H cancer cells, which have a deficient DNA mismatch repair system, WRN helicase is essential for cell survival. This compound covalently binds to cysteine 727 on WRN, inhibiting its helicase activity.[2] This leads to an accumulation of double-stranded DNA breaks, cell cycle arrest, and ultimately, selective apoptosis in MSI-H cancer cells, while sparing microsatellite stable (MSS) cells.[1][2] Preclinical studies in various models, including PDX, have demonstrated robust and well-tolerated anti-tumor activity of this compound, supporting its clinical development.[1][2][4] A Phase 1 clinical trial (NCT06004245) is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring MSI-H.[5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in xenograft models, demonstrating its dose-dependent anti-tumor activity and pharmacodynamic effects.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Xenograft Model | Molecular Profile | Treatment Group (Oral, Daily) | Duration | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | MSI-H | Vehicle | 21 days | - | [7] |
| This compound (2.5 mg/kg) | 21 days | Significant Inhibition | [7] | ||
| This compound (5 mg/kg) | 21 days | Significant Inhibition | [7] | ||
| This compound (10 mg/kg) | 21 days | Significant Inhibition | [7] | ||
| This compound (20 mg/kg) | 21 days | Significant Inhibition | [7] | ||
| LoVo | MSI-H | Vehicle | 21 days | - | [7] |
| This compound (Specify Dose) | 21 days | Significant Inhibition | [7] | ||
| SW48 | MSI-H | Vehicle | 21 days | - | [7] |
| This compound (Specify Dose) | 21 days | Significant Inhibition | [7] | ||
| SW480 | MSS | Vehicle | 21 days | - | [7] |
| This compound (Specify Dose) | 21 days | No Significant Inhibition | [7] |
Note: Specific TGI percentages were not available in the public sources. "Significant Inhibition" is based on the graphical representation of tumor growth curves from the cited source.
Table 2: Pharmacodynamic Effects of this compound in HCT-116 Xenografts
| Treatment Group (Oral, Daily for 4 days) | Timepoint Post-Last Dose | p-p53 (Ser15) Levels (Normalized to Tubulin) | p21 Levels (Normalized to Tubulin) | Reference |
| Vehicle | 2h | Baseline | Baseline | [7] |
| This compound (2.5 mg/kg) | 2h | Increased | Increased | [7] |
| This compound (5 mg/kg) | 2h | Increased | Increased | [7] |
| This compound (10 mg/kg) | 2h | Increased | Increased | [7] |
| This compound (20 mg/kg) | 2h | Increased | Increased | [7] |
| Vehicle | 24h | Baseline | Baseline | [7] |
| This compound (2.5 mg/kg) | 24h | Increased | Increased | [7] |
| This compound (5 mg/kg) | 24h | Increased | Increased | [7] |
| This compound (10 mg/kg) | 24h | Increased | Increased | [7] |
| This compound (20 mg/kg) | 24h | Increased | Increased | [7] |
Note: "Increased" indicates a notable elevation compared to the vehicle control as observed in the source material. Specific fold-change values were not provided.
Experimental Protocols
The following are detailed protocols for the establishment of PDX models and the subsequent administration and evaluation of this compound.
Protocol 1: Establishment of MSI-H Colorectal Cancer PDX Models
-
Animal Model: Use immunodeficient mice, such as female homozygous Foxn1nu (nude) mice, 6-8 weeks of age.
-
Tumor Tissue Implantation:
-
Obtain fresh, sterile tumor tissue from consenting patients with MSI-H colorectal cancer.
-
Under sterile conditions, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse and make a small incision on the flank.
-
Implant a single tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a volume of approximately 100-200 mm³, the mice are ready for randomization into treatment groups.
-
-
Passaging of PDX Models:
-
When tumors reach a size of 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Remove any necrotic tissue and passage the tumor fragments into new recipient mice as described above.
-
Protocol 2: Oral Administration of this compound in PDX Models
-
This compound Formulation:
-
Prepare a stock solution of this compound in an appropriate solvent such as dimethyl sulfoxide (DMSO).
-
For oral administration, formulate this compound in a vehicle suitable for animal studies. A common formulation consists of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Dosing and Administration:
-
Randomize tumor-bearing mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer this compound orally once daily via gavage at doses ranging from 2.5 to 20 mg/kg.[7]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
The duration of treatment for efficacy studies is typically 21 days.[7]
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice and resect the tumors for further analysis.
-
Protocol 3: Pharmacodynamic Analysis
-
Study Design:
-
Use a separate cohort of tumor-bearing mice for pharmacodynamic studies.
-
Administer this compound or vehicle orally for a shorter duration, for example, 4 consecutive days.[7]
-
-
Tissue Collection:
-
Euthanize mice at specific time points after the last dose (e.g., 2 and 24 hours).[7]
-
Resect the tumors and either snap-freeze them in liquid nitrogen for protein analysis or fix them in formalin for immunohistochemistry.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform Western blotting to detect and quantify the levels of pharmacodynamic biomarkers such as phosphorylated p53 (Ser15) and p21.[7]
-
Use a loading control, such as tubulin or GAPDH, for normalization.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound mechanism of action in MSI-H cancer cells.
Caption: Experimental workflow for this compound testing in PDX models.
References
- 1. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. vividion.com [vividion.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-administration of VVD-214 and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 is a first-in-class, oral, covalent inhibitor of Werner helicase (WRN), a key enzyme in DNA repair.[1] In cancers with high microsattelite instability (MSI-H) or deficient mismatch repair (dMMR), WRN is a synthetic lethal target.[2][3] Inhibition of WRN in these tumors leads to catastrophic DNA damage and subsequent cell death.[1][4] This targeted approach has shown significant preclinical efficacy in MSI-H cancer models, including those resistant to immunotherapy.[5][6]
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2. This action releases the brakes on the immune system, enabling T-cells to recognize and attack cancer cells. Immunotherapy with checkpoint inhibitors like pembrolizumab has shown significant efficacy in MSI-H/dMMR tumors, which are often characterized by a high tumor mutational burden and an inflamed tumor microenvironment.[7]
The co-administration of this compound and an anti-PD-1 antibody like pembrolizumab presents a compelling therapeutic strategy. The induction of immunogenic cell death by this compound may enhance the anti-tumor immune response, potentially increasing the efficacy of immunotherapy and overcoming resistance. A Phase I clinical trial (NCT06004245) is currently evaluating the safety and efficacy of this compound as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors harboring MSI and/or dMMR.[8]
These application notes provide a detailed protocol for the co-administration of this compound and immunotherapy, based on available preclinical and clinical data.
Signaling Pathway and Mechanism of Action
The combination of this compound and immunotherapy targets two distinct but complementary pathways in cancer therapy.
Preclinical Evaluation: In Vivo Studies
Experimental Workflow for In Vivo Synergy Assessment
In Vitro Efficacy of this compound
| Cell Line | MSI Status | This compound GI50 (µM) |
| HCT-116 | MSI-H | 0.043 |
| SW480 | MSS | 23.45 |
Data from MedchemExpress and preclinical studies.
Hypothetical In Vivo Efficacy Data
The following table represents a hypothetical outcome of a preclinical in vivo study designed to assess the synergy between this compound and an anti-PD-1 antibody.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (5 mg/kg, oral, daily) | 60 |
| Anti-PD-1 (10 mg/kg, IP, twice weekly) | 45 |
| This compound + Anti-PD-1 | 95 |
Clinical Protocol: this compound and Pembrolizumab Co-administration (Based on NCT06004245)
Study Design
A Phase I, open-label, multicenter, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with pembrolizumab in participants with advanced solid tumors harboring MSI and/or dMMR.[8][9][10]
Patient Population
Patients with histologically or cytologically confirmed advanced (unresectable and/or metastatic) solid tumors with MSI-H or dMMR who have progressed on or are intolerant to standard therapy.
Treatment Regimen
This compound (RO7589831): Oral administration, with dose escalation to determine the recommended Phase 2 dose.
Pembrolizumab: Administered as an intravenous (IV) infusion.[11]
| Drug | Dosage | Administration | Cycle |
| Pembrolizumab | 200 mg | 30-minute IV infusion | Every 3 weeks |
| or 400 mg | 30-minute IV infusion | Every 6 weeks |
Note: Pembrolizumab should be administered prior to chemotherapy when given on the same day.
Key Assessments
-
Safety and Tolerability: Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Pharmacokinetics: Plasma concentrations of this compound.
-
Preliminary Anti-Tumor Activity: Assessed by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Pharmacodynamics: Assessment of biomarkers in tumor tissue and peripheral blood.
Preliminary Clinical Observations
Early data from the Phase I trial presented at the American Association for Cancer Research (AACR) Annual Meeting indicated that this compound is well-tolerated and shows promising signs of anti-tumor activity in a range of solid tumor types with high MSI.[10][12][13]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Commercially available for research use | e.g., MedchemExpress (HY-151853) |
| Pembrolizumab (Keytruda®) | Merck & Co. | For clinical use only |
| Cell Culture Media (e.g., RPMI-1640) | Thermo Fisher Scientific | Varies |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Varies |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Varies |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Varies |
| Antibodies for Western Blot and IHC | Cell Signaling Technology, Abcam | Varies |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the GI50 values using non-linear regression analysis.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant MSI-H cancer cells into the flank of immunocompetent mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and begin administration of this compound (oral gavage) and/or anti-PD-1 antibody (intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis.
Conclusion
The combination of this compound and immunotherapy holds significant promise for the treatment of MSI-H/dMMR cancers. The protocols outlined in these application notes provide a framework for further preclinical and clinical investigation of this novel therapeutic strategy. As more data becomes available from the ongoing clinical trial, these protocols may be further refined to optimize patient outcomes.
References
- 1. drughunter.com [drughunter.com]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting synthetic lethality, Insilico Medicine nominates WRN small molecule pre-clinical candidate for MSI-H cancers | EurekAlert! [eurekalert.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrmeetingnews.org [aacrmeetingnews.org]
- 7. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO Meetings [meetings.asco.org]
- 9. forpatients.roche.com [forpatients.roche.com]
- 10. Top 5 MD Anderson abstracts at AACR 2025 | MD Anderson Cancer Center [mdanderson.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. trial.medpath.com [trial.medpath.com]
- 13. vjoncology.com [vjoncology.com]
Application Notes and Protocols for Studying Synthetic Lethality with VVD-214 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing VVD-214, a potent and selective covalent allosteric inhibitor of Werner syndrome helicase (WRN), to investigate synthetic lethality in cancer cells in vitro. This compound presents a promising therapeutic strategy by targeting the synthetic lethal relationship between WRN inhibition and microsatellite instability-high (MSI-H) status in tumor cells.[1][2][3][4] This document outlines the mechanism of action of this compound, detailed protocols for key in vitro experiments, and data presentation guidelines to facilitate reproducible and robust studies.
Background: The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable.[5] In the context of oncology, this provides a therapeutic window to selectively eliminate cancer cells with specific genetic alterations while sparing normal tissues.[5] Werner syndrome helicase, a multifunctional enzyme involved in DNA repair and maintenance, has been identified as a synthetic lethal target in cancers characterized by microsatellite instability (MSI-H).[1] MSI-H tumors, which arise from deficient DNA mismatch repair (dMMR), accumulate mutations and are dependent on WRN for survival.[1][6]
This compound Mechanism of Action: this compound (also known as RO7589831 and VVD-133214) is a clinical-stage, covalent allosteric inhibitor of WRN helicase.[2][4][7][8] It selectively and irreversibly binds to cysteine 727 (C727) in an allosteric pocket of the WRN helicase domain.[1][2][6][7][9] This covalent modification stabilizes a compact, inactive conformation of WRN, thereby suppressing its ATP hydrolysis and DNA unwinding activities.[1][7] The inhibition of WRN function in MSI-H cells leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, cell cycle arrest, nuclear swelling, and ultimately, apoptosis.[1][2][6][7][10] This selective induction of cell death in MSI-H cells, but not in microsatellite stable (MSS) cells, underscores the synthetic lethal interaction exploited by this compound.[2]
Data Presentation
Quantitative data from in vitro studies with this compound should be organized for clarity and comparative analysis.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | MSI Status | Value | Reference |
| Helicase Inhibition (IC50) | - | - | 0.13 µM (in the presence of 0.2 mM ATP) | [2] |
| Growth Inhibition (GI50) | HCT116 | MSI-H | 0.22 µM | [2] |
| SW480 | MSS | > 10 µM | [2] | |
| Target Engagement (TE50) | OCI-AML2 (Cell) | - | 0.3 µM (for isomer 2a at 2h) | [2] |
| OCI-AML2 (Lysate) | - | 17 µM (for isomer 2b at 2h) | [2] |
Experimental Protocols
The following are detailed protocols for foundational in vitro experiments to characterize the synthetic lethal effects of this compound.
Protocol 1: Cell Viability and Growth Inhibition Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MSI-H and MSS cancer cell lines.
Materials:
-
MSI-H cancer cell line (e.g., HCT116)
-
MSS cancer cell line (e.g., SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (resuspended in fresh DMSO to a stock concentration of 10 mM)[7]
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, resazurin-based assays)
-
Multichannel pipette
-
Plate reader (luminescence or fluorescence compatible)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 5 days).[2]
-
-
Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal of the treated wells to the DMSO control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.
-
Protocol 2: Western Blot Analysis for DNA Damage Markers
Objective: To assess the induction of DNA double-stranded breaks following this compound treatment by detecting the phosphorylation of H2AX (γH2AX).
Materials:
-
MSI-H and MSS cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO control for a specified time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total H2AX and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of γH2AX.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound covalently inhibits WRN helicase, leading to DNA damage and apoptosis in MSI-H cells.
Experimental Workflow for this compound In Vitro Screening
Caption: Workflow for assessing this compound's synthetic lethal effect through viability and DNA damage assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. selleckchem.com [selleckchem.com]
- 8. drughunter.com [drughunter.com]
- 9. VVD-133214 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. genscript.com [genscript.com]
Troubleshooting & Optimization
VVD-214 off-target effects in non-MSI cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the WRN helicase inhibitor, VVD-214. The focus is on understanding its selectivity and addressing potential off-target effects in non-microsatellite instability (non-MSI) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It functions through a synthetic lethal mechanism, specifically targeting cancer cells with high microsatellite instability (MSI-H).[2][4][5] this compound binds irreversibly to cysteine 727 on the WRN protein, which suppresses its ATP hydrolysis and helicase activity.[1][6][7] This inhibition leads to an accumulation of double-stranded DNA breaks, resulting in nuclear swelling and apoptosis specifically in MSI-H cancer cells.[2][5][6][7]
Q2: Is this compound expected to have a significant effect on non-MSI (microsatellite stable, MSS) cell lines?
A2: No, this compound is designed to be highly selective for MSI-H cancer cells and is not expected to have a significant effect on non-MSI (MSS) cells.[2][5][6][7][8] The synthetic lethal relationship is specific to the genetic background of MSI-H cells, which have a deficiency in their DNA mismatch repair (dMMR) system and are therefore dependent on WRN for survival.[2][5][9]
Q3: What does the preclinical data show regarding the selectivity of this compound for MSI-H versus MSS cells?
A3: Preclinical studies have demonstrated that this compound induces cell death in MSI-H cancer cell lines but not in microsatellite stable (MSS) cells.[2][5][7][10] In vivo studies in mouse models also showed that this compound led to robust tumor regression in MSI-H colorectal cancer models, while not affecting MSS tumor models.[2][8]
Q4: Are there any known off-target kinases for this compound?
A4: While this compound is a highly selective inhibitor of WRN helicase, it is good practice to consider potential off-target effects, especially at high concentrations. The compound contains a reactive electrophile, and while it shows high selectivity for WRN, some engagement with other proteins containing reactive cysteines may occur at higher concentrations.[11] For a comprehensive analysis, a kinase selectivity profile or a chemical proteomics approach could be employed to identify any potential off-target interactions.[12][13]
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my non-MSI cell line after treatment with this compound.
-
Question: Why might I be seeing cell death in my non-MSI (MSS) control cell line?
-
Answer: This is an unexpected result based on the known mechanism of this compound. Here are a few potential causes and troubleshooting steps:
-
High Compound Concentration: Ensure you are using the recommended concentration range for this compound (up to 1 µM for cellular assays).[11] High concentrations of any compound can lead to non-specific, off-target toxicity. Perform a dose-response curve to determine the IC50 in your non-MSI cell line and compare it to a known sensitive MSI-H cell line.
-
Cell Line Integrity: Verify the MSI status of your cell line. Misidentification or contamination of cell lines can lead to unexpected results. Use STR profiling for cell line authentication and PCR-based methods to confirm MSI/MSS status.
-
Experimental Artifact: Rule out issues with your experimental setup, such as solvent toxicity (ensure the final DMSO concentration is low and consistent across all wells), or issues with your viability assay. Include appropriate vehicle controls.
-
Issue 2: How can I confirm that the observed effects in my MSI-H cell line are due to on-target WRN inhibition?
-
Question: What experiments can I perform to validate that this compound is acting through WRN inhibition in my MSI-H cells?
-
Answer: To confirm on-target activity, you can perform the following experiments:
-
Rescue Experiment: Overexpress a drug-resistant mutant of WRN in your MSI-H cell line. If the cytotoxic effect of this compound is reversed, it strongly suggests the effect is on-target.
-
Western Blot Analysis: Assess downstream markers of DNA damage, such as phosphorylation of H2AX (γH2AX), which is expected to increase upon WRN inhibition in MSI-H cells.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| This compound IC50 | 142 nM | Helicase DNA unwinding assay | [11] |
| Recommended Cellular Concentration | Up to 1 µM | In-cell validation | [11] |
| Off-Target Profile | No activity on related BLM helicase | Helicase DNA unwinding assay | [11] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the cytotoxic effect of this compound on MSI-H and non-MSI cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
2. Western Blot for DNA Damage Marker (γH2AX)
-
Objective: To detect the induction of DNA double-strand breaks in response to this compound treatment.
-
Methodology:
-
Plate MSI-H and non-MSI cells and treat with this compound (at 1x and 10x IC50 for the MSI-H line) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the γH2AX signal to a loading control like β-actin or total H2A.X.
-
Visualizations
Caption: this compound's selective mechanism in MSI-H vs. non-MSI cells.
Caption: Troubleshooting unexpected effects of this compound in non-MSI cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. vividion.com [vividion.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. en.ice-biosci.com [en.ice-biosci.com]
Technical Support Center: VVD-214 Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the delivery and bioavailability of VVD-214 in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its delivery and bioavailability?
A1: this compound is a covalent, allosteric inhibitor of Werner (WRN) helicase.[1] Its delivery and bioavailability are influenced by its solubility and permeability. This compound has demonstrated a kinetic solubility of 169 μM at a pH of 7.4.[1] In terms of permeability, it shows good passive permeability in Caco-2 bilayer assays (3.5 × 10–6 cm/s) with a moderate efflux ratio of 12.3.[1]
Q2: What is the expected oral bioavailability of this compound in preclinical models?
A2: Preclinical studies have shown that this compound has moderate to high oral bioavailability across multiple species.[1] The reported oral bioavailability (F%) ranges from 49% to 108% in mice, rats, dogs, and monkeys, suggesting the potential for similar oral bioavailability in human studies.[1]
Q3: How does this compound achieve synthetic lethality in MSI-high cancer cells?
A3: this compound induces synthetic lethality by targeting the dependency of microsatellite instability-high (MSI-H) cancer cells on WRN helicase for survival.[1][2] MSI-H cells have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of DNA damage.[2] These cells rely on WRN helicase to resolve DNA replication stress and maintain genomic stability.[2] this compound covalently binds to cysteine 727 on WRN, inhibiting its helicase and ATP hydrolysis activity.[3][4] This inhibition leads to widespread double-stranded DNA breaks, nuclear swelling, and ultimately, cell death in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells.[1][3][4]
Q4: What are the downstream effects of WRN helicase inhibition by this compound?
A4: Inhibition of WRN helicase by this compound in MSI-H cells triggers a cascade of events characteristic of significant DNA damage. This includes the induction of widespread double-stranded DNA breaks, leading to nuclear swelling, cell cycle arrest, and apoptosis.[1][4] This selective cytotoxicity in MSI-H cells is the basis for its therapeutic potential.[1]
Troubleshooting Guides
In Vivo Formulation and Delivery
Issue: Poor or variable oral absorption in animal studies.
-
Possible Cause: Suboptimal formulation leading to poor solubility or precipitation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Optimize the Formulation: For preclinical oral administration, a formulation consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used. For subcutaneous administration, a formulation of 5% DMSO in corn oil can be considered. Ensure all components are thoroughly mixed to achieve a clear solution.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of degradation or precipitation.
-
Particle Size Reduction: If using a suspension, consider micronization or nanocrystal technology to increase the surface area and enhance dissolution.
-
Alternative Delivery Routes: If oral bioavailability remains a challenge, consider alternative administration routes such as subcutaneous or intravenous injection, for which pharmacokinetic data is also available.[1]
-
Issue: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause: Variability in drug exposure due to formulation issues or inconsistent administration.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each gavage to provide a consistent dose.
-
Confirm Target Engagement: Conduct short-term pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma and tumor drug concentrations with target engagement (i.e., inhibition of WRN helicase). Tumor target engagement at 24 hours post-dose has been shown to correlate with tumor growth inhibition.[1]
-
Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose for consistent and robust tumor growth inhibition. Doses ranging from 2.5 to 20 mg/kg once daily have shown efficacy in HCT116 xenograft models.[1]
-
In Vitro Cell-Based Assays
Issue: High variability in cell viability (GI50) assay results.
-
Possible Cause: Inconsistent cell seeding density, variation in drug concentration, or issues with the assay reagent.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette or an automated cell dispenser for improved accuracy.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure thorough mixing.
-
Optimize Incubation Time: Based on the cell line's doubling time, ensure the assay duration is sufficient to observe a significant effect on cell proliferation. A 5-day treatment period has been reported for GI50 determination.[1]
-
Control for DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Kinetic Solubility (pH 7.4) | 169 µM | [1] |
| Caco-2 Permeability (A to B) | 3.5 × 10⁻⁶ cm/s | [1] |
| Caco-2 Efflux Ratio | 12.3 | [1] |
Table 2: Summary of Oral Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dosing (PO) | Oral Bioavailability (F%) | IV Clearance | Volume of Distribution |
| Mouse | 10 mg/kg | 49% - 108% | Low to Moderate | Moderate |
| Rat | 10 mg/kg | 49% - 108% | Low to Moderate | Moderate |
| Dog | 10 mg/kg | 49% - 108% | Low to Moderate | Moderate |
| Monkey | 10 mg/kg | 49% - 108% | Low to Moderate | Moderate |
| Note: This table summarizes the reported range of oral bioavailability and qualitative descriptions of other pharmacokinetic parameters.[1] IV dosing for these studies was 1 mg/kg.[1] |
Experimental Protocols
WRN Helicase Activity Assay
This protocol is adapted from published methods for measuring WRN helicase activity.[1]
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT.
-
Enzyme Solution: Dilute human WRN helicase core w/HRDC (hWRN519–1227) in Assay Buffer.
-
Compound Dilutions: Prepare a 12-point, 3-fold serial dilution of this compound (0-50 µM) in Assay Buffer with a final DMSO concentration of 0.5%.
-
Reaction Mix: A mixture of ATP, a TAMRA-labeled DNA duplex substrate, and a DNA-capturing strand in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted enzyme solution to the wells of a 384-well plate.
-
Add 10 µL of the compound dilutions to the respective wells and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Reaction Mix to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence intensity (excitation/emission at 535/585 nm).
-
Normalize the activity to no-enzyme negative controls (0%) and DMSO-treated positive controls (100%).
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Growth Inhibition Assay
This protocol is for determining the half-maximal growth inhibition (GI50) of this compound in MSI-high cancer cell lines.[1]
-
Cell Culture:
-
Culture MSI-high cell lines (e.g., HCT116, SW480) according to standard protocols.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 5 days.
-
After the incubation period, quantify cell viability using a suitable method (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the results to DMSO-treated control cells.
-
Calculate the GI50 value by fitting the data to a dose-response curve.
-
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a PDX model.[1][3]
-
Model Establishment:
-
Implant tumor fragments from an MSI-high cancer patient subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Allow the tumors to grow to a palpable size.
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally once daily at the desired dose(s) (e.g., 2.5, 5, 10, 20 mg/kg).[1]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., target engagement, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
troubleshooting VVD-214 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with VVD-214 in solution. The following information is intended to support in-vitro and cell-based experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water.[1] For optimal results, use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. Recommendations for storage are summarized in the table below.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: This is a common issue with hydrophobic compounds. The precipitate is likely the result of this compound crashing out of solution upon introduction to the aqueous environment. Refer to the troubleshooting workflow and solution preparation protocols below for guidance on how to prevent this. If precipitation occurs during your experiment, it is recommended to prepare a fresh solution.
Q4: Are there any visual indicators of this compound degradation or instability?
A4: While specific degradation products have not been detailed in the provided search results, any change in the appearance of the solution, such as color change or the formation of a precipitate, should be considered a sign of potential instability. A clear solution is expected when properly dissolved in DMSO or appropriate co-solvent formulations.[2]
Data Summary
This compound Solubility and Storage
| Parameter | Value | Source |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 87 mg/mL (198.87 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Biochemical Assays
For in vitro assays, it is critical to maintain the solubility of this compound in the aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% high-quality DMSO to a concentration of 10 mM. Ensure the solution is clear and free of particulates.
-
Intermediate Dilution (Optional but Recommended): If the final assay concentration is low, perform an intermediate dilution of the DMSO stock in DMSO to minimize the amount of DMSO added to the final assay.
-
Final Dilution: Add the this compound DMSO stock solution to the assay buffer dropwise while gently vortexing. The final DMSO concentration in the assay should be kept as low as possible (ideally ≤ 0.5%) to avoid affecting the biological assay.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should be discarded and prepared again.
Protocol 2: Preparation of this compound for Cell-Based Assays
For cell-based assays, it is important to minimize DMSO-induced cytotoxicity while maintaining this compound solubility.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to a concentration of 10 mM.
-
Working Solution Preparation:
-
Warm the complete cell culture medium to 37°C.
-
Add the this compound DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium and not the other way around.
-
Gently mix the solution immediately after adding the compound.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Observation: After adding the this compound solution to the cells, monitor for any signs of precipitation in the culture wells.
Troubleshooting and Visualizations
This compound Solution Instability Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
This compound Signaling Pathway and Mechanism of Action
This compound is a covalent allosteric inhibitor of WRN (Werner syndrome helicase).[3][4] It selectively targets WRN in cancer cells with high microsatellite instability (MSI-H), leading to synthetic lethality.
Caption: this compound mechanism of action in MSI-H cancer cells.
References
Technical Support Center: Overcoming Resistance to WRN Inhibitors like VVD-214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WRN inhibitor VVD-214 and investigating mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, allosteric inhibitor of the Werner syndrome (WRN) helicase. It acts as a covalent inhibitor, irreversibly binding to the cysteine 727 (Cys727) residue within the helicase domain of the WRN protein. This binding event suppresses ATP hydrolysis and the helicase activity of WRN, leading to an accumulation of double-stranded DNA breaks, nuclear enlargement, and ultimately, apoptosis in cancer cells with high microsatellite instability (MSI-H). The efficacy of this compound is based on the principle of synthetic lethality, where the inhibition of WRN is specifically lethal to cancer cells that have defects in their DNA mismatch repair (MMR) system and are therefore highly dependent on WRN for survival.[1][2][3][4]
Q2: My MSI-H cancer cell line, initially sensitive to this compound, has developed resistance. What is the most likely cause?
A2: The predominant mechanism of acquired resistance to WRN inhibitors like this compound is the development of on-target mutations within the helicase domain of the WRN gene.[5][6] These mutations can prevent or reduce the binding of this compound to the WRN protein, thereby rendering the inhibitor ineffective and allowing the cancer cells to survive and proliferate.
Q3: What specific mutations in the WRN gene have been linked to resistance to this compound?
A3: Research has identified several point mutations in the helicase domain of WRN that can confer resistance. Notably, mutations directly at the covalent binding site, such as C727R, or in close proximity, like F730L and G729D, have been implicated in resistance to WRN inhibitors.[2] These mutations can either directly block the covalent attachment of this compound or alter the conformation of the binding pocket.
Q4: If my cells develop resistance to this compound, will they be resistant to other WRN inhibitors?
A4: Not necessarily. While some WRN mutations can lead to broad cross-resistance against multiple WRN inhibitors, other mutations may confer resistance to a specific inhibitor while the cells remain sensitive to others.[5][6] This depends on the specific mutation and the binding mode of the different inhibitors. For instance, a cell line resistant to the covalent inhibitor this compound might retain sensitivity to a non-covalent, allosteric inhibitor that binds to a different site on the WRN protein. Therefore, conducting cross-resistance studies with alternative WRN inhibitors is a crucial step in overcoming resistance.
Q5: What strategies can be employed in the lab to overcome this compound resistance?
A5: Two primary strategies can be investigated to overcome acquired resistance to this compound:
-
Alternative WRN Inhibitors: As mentioned, cross-resistance is not a given. Testing structurally distinct WRN inhibitors (e.g., non-covalent inhibitors or covalent inhibitors targeting different residues) may reveal a viable treatment option for this compound-resistant cells.[5]
-
Combination Therapies: Exploring combination therapies is a promising approach. For example, combining a WRN inhibitor with an ATR (Ataxia Telangiectasia and Rad3-related) inhibitor has been shown to significantly increase the killing of MSI cancer cells, even when WRN is only partially inactivated.[7] This suggests that targeting parallel DNA damage response pathways can be an effective strategy.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability (IC50) assay results. | Inconsistent cell seeding density. Incomplete solubilization of this compound. Instability of this compound in culture media over time. | Ensure a homogenous single-cell suspension and optimize seeding density for logarithmic growth throughout the assay. Prepare fresh stock solutions of this compound in anhydrous DMSO. Confirm complete dissolution before further dilution. Minimize the time between adding the inhibitor to the media and treating the cells. For longer-term assays, consider media changes with fresh inhibitor. |
| Difficulty generating a this compound-resistant cell line. | Insufficient selective pressure. Instability of the resistant phenotype. Low mutation rate of the cell line. | Gradually increase the concentration of this compound in a stepwise manner, starting from a low concentration (e.g., IC20). Maintain a continuous low dose of this compound in the culture medium to prevent the outgrowth of sensitive cells. Periodically confirm the resistant phenotype by determining the IC50 and comparing it to the parental cell line. Consider using a cell line with a higher intrinsic mutation rate if feasible. |
| Failure to detect WRN mutations in resistant clones by Sanger sequencing. | The resistant cell population is heterogeneous (low allele frequency of the mutation). Resistance is due to a mechanism other than a point mutation in the sequenced region (e.g., epigenetic silencing, altered drug efflux). Technical issues with PCR or sequencing. | Subclone the resistant population to isolate pure resistant colonies before DNA extraction and sequencing. Perform whole-exome or whole-genome sequencing to identify other potential resistance mechanisms. Verify the quality of the genomic DNA and the specificity of the PCR primers. Ensure the entire coding region of the WRN gene is sequenced. |
| Inconsistent results in covalent inhibitor binding assays. | Variable pre-incubation times. Presence of reducing agents in buffers. | For covalent inhibitors, the IC50 is time-dependent. Standardize the pre-incubation time of the inhibitor with the cells or protein across all experiments. Reducing agents like DTT or BME can react with the electrophilic warhead of covalent inhibitors. Use alternative reducing agents if necessary for your experimental system. |
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant MSI-H Cancer Cell Lines
| Cell Line | WRN Status | This compound IC50 (µM) | Resistance Index (Fold Change) |
| HCT116 (Parental) | Wild-Type | ~0.1316[8] | - |
| HCT116 this compound R | Resistant | >38[8] | 295.42[8] |
| SW48 (Parental) | Wild-Type | Sensitive (IC50 not specified) | - |
Note: Specific IC50 values for resistant SW48 cells were not available in the searched literature.
Table 2: Cross-Resistance Profile of this compound Resistant HCT116 Cells
| Compound | Target | HCT116 this compound R IC50 (µM) | Resistance Index vs. Parental HCT116 |
| This compound | WRN (covalent) | >38 | 295.42 |
| HRO-761 | WRN (non-covalent) | Some resistance (specific IC50 not available) | - |
| ATX-968 | DHX9 | Weak resistance (specific IC50 not available) | - |
This table is based on qualitative descriptions from the search results, as specific IC50 values for cross-resistance studies were not provided.[6]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound for downstream mechanistic studies.
Methodology:
-
Cell Culture: Culture a sensitive MSI-H cancer cell line (e.g., HCT116) in its recommended standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Exposure: Continuously culture the cells in the presence of the IC20 concentration of this compound, monitoring cell viability and morphology. Replace the medium with fresh inhibitor-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before increasing it further.
-
Resistance Confirmation: Periodically (e.g., every 2-3 passages at a new concentration), perform a cell viability assay to determine the IC50 of this compound in the treated population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Isolation (Optional): Once a resistant population is established, you can perform single-cell cloning to isolate and expand individual resistant clones.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 2: Sequencing of the WRN Gene from Resistant Cells
Objective: To identify specific mutations in the WRN gene that may confer resistance to this compound.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers to amplify the entire coding region of the WRN gene. It is advisable to design overlapping amplicons to ensure full coverage.
-
PCR Amplification: Perform PCR to amplify the target regions of the WRN gene from the genomic DNA of both parental and resistant cells.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using Sanger sequencing. Be sure to sequence both the forward and reverse strands for each amplicon.
-
Sequence Analysis: Align the sequencing data from the resistant cell line to the sequence from the parental cell line and the reference WRN gene sequence. Identify any nucleotide changes present in the resistant cells but absent in the parental cells.
-
Mutation Confirmation: If a mutation is identified, confirm its presence by re-amplifying and re-sequencing the corresponding region from an independent DNA extraction of the resistant cells.
Mandatory Visualizations
Caption: WRN signaling in MSI-H cancer and this compound resistance mechanism.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flash optimization of drug combinations for Acinetobacter baumannii with IDentif.AI-AMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. Microsatellite instability states serve as predictive biomarkers for tumors chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: VVD-214 Efficacy in Resistant Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VVD-214, a potent and selective covalent allosteric inhibitor of Werner helicase (WRN), particularly in the context of resistant cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, orally available, allosteric inhibitor of WRN helicase.[1] It functions through a synthetic lethality mechanism in cancers with high microsatellite instability (MSI-H).[2][3][4] this compound covalently binds to cysteine 727 (C727) within an allosteric pocket of the WRN protein.[3][4] This binding event stabilizes a compact, inactive conformation of the helicase, thereby inhibiting its ATP hydrolysis and DNA unwinding activities.[4] In MSI-H cancer cells, which have defects in their DNA mismatch repair (MMR) system, the loss of WRN function leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks (DSBs), nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[2][3][4][5]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is designed to be most effective in tumors characterized by high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR). These genetic signatures are most prevalent in colorectal, endometrial, and gastric cancers.[6] However, MSI-H can also occur in other solid tumors, including ovarian cancer.[6] The efficacy of this compound is based on the principle of synthetic lethality, where the inhibition of WRN is specifically toxic to cancer cells that have a pre-existing defect in the MMR pathway.
Q3: What is the current clinical development status of this compound?
A3: this compound (also known as RO7589831) is currently being evaluated in a Phase 1 clinical trial (NCT06004245).[2][6] This trial is assessing the safety, tolerability, and preliminary anti-tumor activity of this compound as both a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors that are MSI-H or dMMR.[2][6] Preliminary data from this first-in-human study have shown that this compound is well-tolerated and has demonstrated promising signs of activity.[6]
Q4: How does this compound differ from other WRN inhibitors in development?
A4: this compound is a covalent inhibitor of WRN, meaning it forms a permanent bond with its target protein.[7] This distinguishes it from non-covalent inhibitors like HRO761.[2] The covalent binding to cysteine 727 is an irreversible interaction that locks the WRN helicase in an inactive state.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Reduced or Lack of Efficacy in a Known MSI-H Cell Line
-
Possible Cause 1: Cell Line Integrity. The MSI status of the cell line may have drifted over multiple passages.
-
Troubleshooting Tip: Regularly verify the MSI status of your cell line using established molecular markers. Ensure you are using cells at a low passage number.
-
-
Possible Cause 2: Acquired Resistance. Prolonged exposure to this compound can lead to the development of resistant clones.[8]
-
Troubleshooting Tip: If you suspect acquired resistance, perform a dose-response curve and compare the IC50 value to the parental cell line. A significant shift in IC50 indicates resistance. Consider sequencing the WRN gene in the resistant population to identify potential mutations that may interfere with this compound binding.[9]
-
-
Possible Cause 3: Suboptimal Experimental Conditions. Incorrect drug concentration, incubation time, or assay conditions can lead to misleading results.
-
Troubleshooting Tip: Conduct a time-course experiment to determine the optimal treatment duration for inducing the desired downstream effects, such as apoptosis or DNA damage. Ensure accurate and consistent cell seeding density.
-
Issue 2: High Variability in Cell Viability Assay Results
-
Possible Cause 1: Inconsistent Cell Health and Seeding. Variations in cell confluency, passage number, or initial seeding density can lead to inconsistent results.
-
Troubleshooting Tip: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase when seeding for an experiment. Use a consistent cell seeding density for all wells.
-
-
Possible Cause 2: this compound Solubility and Stability. As a small molecule inhibitor, this compound may have specific solubility requirements. Improperly prepared or stored stock solutions can lead to inaccurate concentrations.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. This compound is soluble in DMSO.[1] Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells.
-
-
Possible Cause 3: Assay Performance. The chosen viability assay may not be optimal for the cell line or the mechanism of cell death induced by this compound.
-
Troubleshooting Tip: Include appropriate positive and negative controls in every assay plate to monitor performance. Consider trying alternative viability assays that measure different cellular parameters (e.g., ATP levels vs. metabolic activity).
-
Issue 3: Difficulty in Establishing a this compound Resistant Cell Line
-
Possible Cause 1: Insufficient Selective Pressure. The concentration of this compound used for selection may be too low to effectively kill off sensitive cells.
-
Troubleshooting Tip: Gradually increase the concentration of this compound in the culture medium over time to apply consistent and increasing selective pressure.
-
-
Possible Cause 2: Instability of the Resistant Phenotype. Resistant clones may be outcompeted by faster-growing sensitive cells if the selective pressure is removed.
-
Troubleshooting Tip: Maintain a low, continuous dose of this compound in the culture medium of your resistant cell line to prevent the loss of the resistant phenotype. Periodically re-confirm the IC50 to ensure the resistance is stable.
-
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | MSI Status | Assay | Endpoint | Value (µM) | Reference |
| HCT-116 | MSI-H | Cell Growth | GI50 | 0.043 | [1] |
| SW480 | MSS | Cell Growth | GI50 | 23.45 | [1] |
| HCT-116 (Parental) | MSI-H | Helicase Activity | IC50 | 0.1316 | [1][8] |
| HCT-116 this compound R | MSI-H | Cell Viability | IC50 | >30 (295.42-fold resistance) | [8] |
Table 2: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound (10 mg/kg) | Once daily, oral | Significant tumor regression | [2] |
| This compound (20 mg/kg) | Once daily, oral | Tumor regrowth observed after initial response | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
1. Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed MSI-H and MSS cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in complete growth medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50/IC50 values by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a non-linear regression curve.
2. Western Blot for DNA Damage Markers (γH2AX)
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated H2AX (Ser139) (γH2AX) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the γH2AX signal to the loading control.
3. HCT-116 Xenograft Model for In Vivo Efficacy Studies
-
Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., once daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in MSI-H cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound efficacy.
Logical Relationship for Troubleshooting Lack of Efficacy
Caption: Troubleshooting logic for this compound efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. vividion.com [vividion.com]
- 7. drughunter.com [drughunter.com]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. news-medical.net [news-medical.net]
VVD-214 Preclinical Toxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the preclinical toxicity assessment of VVD-214, a clinical-stage, covalent allosteric inhibitor of Werner helicase (WRN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of toxicity for this compound?
A1: this compound's toxicity is based on the principle of synthetic lethality. It selectively targets cancer cells with high microsatellite instability (MSI-H), which arises from defects in the DNA mismatch repair (dMMR) pathway.[1] These MSI-H cancer cells are critically dependent on the WRN helicase for survival.[2] this compound covalently binds to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase, inhibiting its function.[1][3][4] This inhibition leads to an accumulation of double-stranded DNA breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis specifically in MSI-H cancer cells.[1][3][4][5] Normal cells, which are microsatellite stable (MSS), are not dependent on WRN to the same extent and are therefore largely unaffected by this compound.[1][3]
Q2: What is the in vitro cytotoxicity profile of this compound?
A2: this compound demonstrates potent and selective cytotoxicity against MSI-H cancer cell lines, while showing minimal effect on MSS cell lines. For example, in the MSI-H colorectal cancer cell line HCT116, this compound shows a 50% growth inhibition (GI50) at a concentration of 0.043 µM. In contrast, the MSS colorectal cancer cell line SW480 is significantly less sensitive.
Q3: What is the general in vivo toxicity profile of this compound in preclinical models?
A3: Publicly available data from preclinical studies indicate that this compound is well-tolerated in mouse models.[1][3][4] Studies have reported robust tumor regression in multiple MSI-H colorectal cancer xenograft models without significant adverse effects.[1][5] The term "exceptionally well tolerated" has been used to describe its profile in these models.[5] This favorable in vivo safety profile is consistent with its mechanism of synthetic lethality, which spares healthy, non-cancerous cells.[6][7]
Q4: Are there any known off-target effects of this compound?
A4: this compound was developed using a chemoproteomics platform to ensure high selectivity. It was designed to covalently bind to cysteine 727 of the WRN helicase.[2][3] While comprehensive off-target profiling data is not fully available in the public domain, the observed selective toxicity in MSI-H cells versus MSS cells suggests a high degree of target specificity.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in microsatellite stable (MSS) cell lines.
-
Possible Cause 1: Cell Line Integrity. Verify the MSI status of your cell lines. Genetic drift during continuous passaging can sometimes alter the characteristics of cell lines.
-
Troubleshooting Step: Perform STR profiling to confirm the identity of your cell lines and use a validated assay to confirm their MSI/MSS status.
-
Possible Cause 2: Compound Stability. this compound may degrade under certain experimental conditions, leading to non-specific effects.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Refer to the manufacturer's instructions for appropriate solvent and storage conditions.
-
Possible Cause 3: Off-target effects at high concentrations. Although selective, supra-pharmacological concentrations may lead to off-target toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for selective activity. Ensure that the concentrations used are relevant to the in vitro potency (GI50) in sensitive cell lines.
Issue 2: Lack of in vivo efficacy in an MSI-H xenograft model.
-
Possible Cause 1: Suboptimal Dosing or Formulation. The dose, frequency, or route of administration may not be optimal for the specific animal model. The formulation may also affect bioavailability.
-
Troubleshooting Step: Review published studies for recommended dosing regimens.[8] Ensure the formulation is prepared correctly to maintain compound solubility and stability. A pilot dose-escalation study may be necessary to determine the maximum tolerated dose (MTD) and optimal biological dose in your model.
-
Possible Cause 2: Model-specific resistance. The specific MSI-H model being used may have intrinsic or acquired resistance mechanisms.
-
Troubleshooting Step: Confirm the expression and functionality of WRN in your xenograft model. Consider testing this compound in other well-characterized MSI-H models to validate its activity.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | MSI Status | Parameter | Value (µM) |
| Helicase Inhibition | - | - | IC50 | 0.1316 |
| Cell Growth Inhibition | HCT-116 | MSI-High | GI50 | 0.043 |
| Cell Growth Inhibition | SW480 | MSS | GI50 | 23.45 |
Data sourced from MedchemExpress and other publications.
Experimental Protocols
1. In Vitro Cell Growth Inhibition Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Materials:
-
MSI-H (e.g., HCT116) and MSS (e.g., SW480) cell lines.
-
Complete cell culture medium.
-
This compound compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 5 days).
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
2. In Vivo Tumor Xenograft Study (General Workflow)
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
MSI-H cancer cells (e.g., HCT116).
-
This compound compound.
-
Appropriate vehicle for in vivo administration.
-
-
Procedure:
-
Implant MSI-H cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a specified size, randomize the animals into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle to the respective groups at a predetermined dose and schedule.
-
Monitor animal health, body weight, and tumor volume throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Key endpoints for toxicity assessment include clinical observations, body weight changes, and any signs of distress.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. trial.medpath.com [trial.medpath.com]
- 7. vividion.com [vividion.com]
- 8. genscript.com [genscript.com]
minimizing VVD-214 degradation in cell culture media
Welcome to the Technical Support Center for VVD-214, a covalent allosteric inhibitor of WRN helicase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound in cell culture media and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation.[1][2] When stored as a powder at -20°C, this compound is stable for up to three years. In solvent, it is stable for up to 1 year at -80°C and 1 month at -20°C.[1]
Q2: What are the primary factors that can cause this compound degradation in cell culture media?
A2: While specific degradation pathways for this compound in cell culture media have not been extensively published, based on its chemical structure containing a vinyl sulfone and a pyrimidine core, several factors could contribute to its degradation:
-
Hydrolysis: The vinyl sulfone moiety can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4]
-
pH Instability: The pyrimidine ring in this compound may be sensitive to the pH of the culture medium (typically pH 7.2-7.4), which could lead to degradation.[5]
-
Reaction with Media Components: Components in the cell culture medium, such as amino acids or reducing agents, could potentially react with the electrophilic vinyl sulfone warhead.
-
Enzymatic Degradation: If using serum-supplemented media, enzymes present in the serum (e.g., esterases, proteases) could metabolize this compound.[2]
-
Light Sensitivity: Although not explicitly documented for this compound, some complex organic molecules can be sensitive to light. It is good practice to protect solutions from direct light.
Q3: I am observing a decrease in the activity of this compound in my long-term experiments ( > 24 hours). What could be the cause and how can I mitigate this?
A3: A decrease in activity over time suggests potential degradation or depletion of this compound in the culture medium.
-
Possible Cause: this compound may be unstable in your specific cell culture conditions.
-
Suggested Solution:
-
Replenish the Media: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Assess Stability: Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. A detailed protocol for this is provided below.
-
Minimize Serum Concentration: If possible, reduce the serum concentration in your media, as serum proteins can sometimes bind to small molecules, affecting their availability and stability.[2]
-
Q4: Can I pre-mix this compound in my cell culture media and store it?
A4: It is not recommended to store this compound in aqueous cell culture media for extended periods. Due to the potential for hydrolysis and reactions with media components, it is best to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results between replicates. | 1. Incomplete Solubilization: this compound may not be fully dissolved in the stock solution or the final culture medium. 2. Inconsistent Pipetting: Inaccurate or inconsistent addition of the inhibitor to the culture wells. 3. Degradation during preparation: The compound may be degrading during the dilution process. | 1. Ensure the DMSO stock solution is clear. After diluting in media, gently vortex to ensure homogeneity. 2. Use calibrated pipettes and ensure proper mixing after adding this compound to the media. 3. Prepare fresh dilutions for each experiment and add them to the cells promptly. |
| Higher than expected IC50 value compared to published data. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium during the assay. 2. Binding to plasticware: Small molecules can adsorb to the surface of plastic culture plates. 3. Cell density: High cell density can lead to increased metabolism of the compound. | 1. Use a fresh aliquot of the stock solution. Perform a stability test of this compound in your specific experimental conditions (see protocol below). 2. Consider using low-protein-binding plates. Include a cell-free control to assess binding to the plate. 3. Standardize and report the cell density used in your assays. |
| Cell toxicity observed at concentrations where no effect is expected. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Degradation Product Toxicity: A degradation product of this compound might be cytotoxic. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO without this compound). 2. Assess the stability of this compound. If degradation is suspected, try to minimize it by following the best practices outlined in the FAQs. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 87 mg/mL (198.87 mM)[1] |
| Ethanol | 10 mg/mL[1] |
| Water | Insoluble[1] |
Table 2: Recommended Storage of this compound Solutions
| Solution | Storage Temperature | Maximum Storage Duration |
| Powder | -20°C | 3 years[1] |
| Stock Solution in DMSO | -80°C | 1 year[1] |
| Stock Solution in DMSO | -20°C | 1 month[1] |
| Working Solution in Media | N/A | Prepare fresh, do not store |
Table 3: Hypothetical Stability of this compound in Cell Culture Media at 37°C
This data is illustrative and based on general principles of small molecule stability. Actual stability should be determined experimentally.
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 8 | 80% | 90% |
| 24 | 60% | 75% |
| 48 | 40% | 60% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before adding it to the cells.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
-
Gently mix the working solution before adding it to the cell culture plates.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media by HPLC-MS
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
-
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile (ACN) with an internal standard (e.g., a stable, structurally similar compound not present in the media)
-
HPLC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in pre-warmed cell culture medium.
-
Dispense equal volumes of the this compound working solution into multiple sterile tubes or wells of a plate.
-
Immediately take an aliquot from one tube for the T=0 time point.
-
Incubate the remaining samples at 37°C.
-
At designated time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from the incubator.
-
For each aliquot, add 3 volumes of cold ACN containing the internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: Mechanism of action of this compound in MSI-High cancer cells.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for this compound stability assessment.
References
Technical Support Center: VVD-214 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with VVD-214, a covalent allosteric inhibitor of Werner helicase (WRN). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, allosteric inhibitor of WRN helicase.[1] It functions through a synthetic lethal mechanism in cancer cells with high microsatellite instability (MSI-H).[2][3] this compound covalently and irreversibly binds to cysteine 727 (C727) in an allosteric pocket of the WRN protein.[1][4] This binding event suppresses the protein's ATP hydrolysis and helicase activities, which are essential for resolving non-canonical DNA structures that accumulate in MSI-H cells.[1][2][3] The inhibition of WRN function in these cells leads to widespread double-stranded DNA breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[1][2][4][5]
Q2: In which cancer cell types is this compound expected to be most effective?
A2: this compound is designed to be most effective in cancer cells characterized by high microsatellite instability (MSI-H) or deficient DNA mismatch repair (dMMR).[6][7] These genetic signatures are most prevalent in colorectal, endometrial, and gastric cancers.[6][8] The dependency of MSI-H cancer cells on WRN for survival makes them particularly vulnerable to this compound's inhibitory action.[2][5]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at -20°C for up to two years or in a DMSO stock solution at -80°C for up to one year. Information from suppliers suggests that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO for preparing stock solutions is recommended.[1] For in vivo studies, suggested formulations include a mix of DMSO, PEG300, Tween80, and ddH2O, or a suspension in corn oil. These preparations should be used immediately for best results.[1]
Q4: What are the key considerations when designing experiments with a covalent inhibitor like this compound?
A4: Due to its covalent and irreversible binding mechanism, the time of incubation with this compound is a critical experimental parameter.[9] Unlike reversible inhibitors where a steady-state equilibrium is reached, the inhibitory effect of this compound is cumulative over time. Therefore, it is important to perform time-course experiments to determine the optimal duration of treatment. Standard IC50 values may not fully capture the potency of an irreversible inhibitor; therefore, it is more informative to determine the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results | 1. Inconsistent cell seeding density. 2. Cell line heterogeneity or misidentification (e.g., incorrect MSI status). 3. Instability of this compound in culture medium. 4. Suboptimal incubation time. 5. Issues with the viability assay itself (e.g., interference of the compound with the assay reagents). | 1. Ensure uniform cell seeding and distribution in multi-well plates. 2. Verify the MSI status of your cell lines using appropriate methods like PCR or immunohistochemistry.[11][12] 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to cells. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line. 5. Consider using a different viability assay (e.g., switch from a metabolic-based assay like MTT to a cytotoxicity assay measuring membrane integrity).[13][14] |
| Lower than expected potency (high IC50/GI50 values) | 1. Incorrect assessment of potency for a covalent inhibitor. 2. Low expression of WRN in the target cells. 3. Cell line is not MSI-High. 4. Compound degradation. 5. High protein concentration in the culture medium binding to the compound. | 1. As this compound is a covalent inhibitor, consider measuring time-dependent inhibition and calculating kinact/KI for a more accurate assessment of potency.[10][15] 2. Confirm WRN protein expression levels in your cell lines via Western blot or other proteomic methods. 3. Confirm that your cell line has an MSI-High phenotype.[12][16] 4. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[1] 5. Evaluate the effect of serum concentration in your cell culture medium on the compound's activity. |
| Inconsistent results in in vivo xenograft studies | 1. Variability in tumor engraftment and growth rates. 2. Suboptimal drug formulation and administration route. 3. Insufficient drug exposure at the tumor site. 4. Host-related factors in immunodeficient mice. 5. Clonal evolution and loss of heterogeneity in patient-derived xenografts (PDXs). | 1. Use a sufficient number of animals per group to account for biological variability. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size. 2. Follow recommended in vivo formulations and ensure consistent administration.[1] 3. Conduct pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time. 4. Be aware of potential host-derived stromal and immune cell interactions that can influence tumor growth and drug response. 5. Regularly re-characterize PDX models to ensure they maintain the key features of the original tumor.[17] |
| Off-target effects observed | 1. High concentrations of this compound used. 2. Non-specific reactivity of the covalent warhead. 3. Cell-type specific context. | 1. Use the lowest effective concentration of this compound as determined by dose-response studies. 2. While this compound is reported to be selective, consider using a structurally similar but non-reactive control compound to distinguish target-specific effects from non-specific cytotoxicity.[9] 3. Characterize the molecular background of your cell lines to identify potential confounding factors. |
Quantitative Data Summary
The following table summarizes publicly available quantitative data for this compound. Note that experimental conditions can significantly influence these values.
| Parameter | Cell Line | Value | Experimental Context | Reference |
| IC50 | - | 0.1316 µM | WRN helicase activity assay | [18] |
| GI50 | HCT-116 (MSI-H) | 0.043 µM | Cell growth inhibition assay | [18] |
| GI50 | SW480 (MSS) | 23.45 µM | Cell growth inhibition assay | [18] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of MSI-H cancer cell lines.
-
Cell Seeding:
-
Culture MSI-H (e.g., HCT-116) and microsatellite stable (MSS) control cells (e.g., SW480) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., resazurin-based or ATP-based assays).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with approved institutional guidelines.
-
Cell Implantation:
-
Harvest MSI-H cancer cells (e.g., HCT-116) from culture.
-
Resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a specific average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween80, and saline).
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Excised tumors can be used for further analysis, such as pharmacodynamic biomarker studies (e.g., Western blot for DNA damage markers).
-
Visualizations
Caption: this compound's mechanism of action in MSI-H cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vividion.com [vividion.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 10. drughunter.com [drughunter.com]
- 11. learn.colontown.org [learn.colontown.org]
- 12. Epigenetic and genetic features of 24 colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Navigating VVD-214 Formulation for Animal Studies: A Technical Support Guide
San Diego, CA – As the clinical development of VVD-214, a first-in-class covalent allosteric inhibitor of Werner helicase (WRN), progresses for the treatment of microsatellite instability-high (MSI-H) cancers, researchers in preclinical settings may encounter challenges in its formulation for animal studies.[1][2][3][4][5][6][7] This technical support center provides a comprehensive guide with troubleshooting advice and frequently asked questions to facilitate smooth and effective in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known solubility properties of this compound?
A1: this compound has a reported kinetic solubility of 169 μM at pH 7.4.[1] While this is a decent solubility for a preclinical candidate, challenges may still arise when preparing formulations for high-dose in vivo studies.
Q2: I'm observing precipitation of this compound in my aqueous-based vehicle. What can I do?
A2: Precipitation is a common issue for compounds with moderate to low aqueous solubility. Consider the following troubleshooting steps:
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.
-
Co-solvents: Incorporating water-miscible organic co-solvents can increase the solubility of hydrophobic compounds.[8] Common examples include PEG 300, PEG 400, propylene glycol, and ethanol. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model.
-
Surfactants: The use of surfactants can help to create micellar formulations that improve the solubility and absorption of poorly soluble drugs.[8]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[8][9]
Q3: My in vivo study is showing low or variable oral bioavailability. What formulation strategies can I explore?
A3: this compound has demonstrated moderate to high oral bioavailability (49% to 108%) across various preclinical species.[1] However, if you are experiencing suboptimal exposure, the following formulation approaches can be considered:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by improving solubilization in the gastrointestinal tract.[8][9]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution, which can lead to improved absorption.[8] Techniques like micronization or nanocrystal formulation can be employed.[9][10]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate and bioavailability.[9]
Quantitative Data Summary
For effective formulation development, understanding the key physicochemical and pharmacokinetic parameters of this compound is essential.
| Parameter | Value | Species | Reference |
| Kinetic Solubility | 169 μM (at pH 7.4) | - | [1] |
| Caco-2 Permeability | 3.5 x 10⁻⁶ cm/s | - | [1] |
| Oral Bioavailability (F) | 49% - 108% | Mouse, Rat, Dog, Monkey | [1] |
| IV Dosing | 1 mg/kg | Mouse, Rat, Dog, Monkey | [1] |
| PO Dosing | 10 mg/kg | Mouse, Rat, Dog, Monkey | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
-
Objective: To prepare a clear, stable solution of this compound for oral administration.
-
Materials: this compound, PEG 400, Propylene Glycol, Saline.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a pre-determined ratio of PEG 400 to Propylene Glycol (e.g., 60:40 v/v).
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Slowly add saline to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation.
-
Determine the maximum solubility in the chosen vehicle before preparing the dosing solution.
-
Conduct a preliminary tolerability study in a small cohort of animals.
-
Visualizing the Path Forward
Diagram 1: WRN Signaling Pathway Inhibition by this compound
This compound inhibits WRN helicase, leading to cell death in MSI-high cancer cells.
Diagram 2: Experimental Workflow for Formulation Development
A stepwise approach to developing a suitable formulation for in vivo studies.
Diagram 3: Troubleshooting Logic for Poor Oral Bioavailability
A decision tree for addressing challenges with oral drug exposure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]
- 6. vividion.com [vividion.com]
- 7. Vividion acquires WRN inhibitor to enhance oncology pipeline [worldpharmaceuticals.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
VVD-214 in the Landscape of WRN Helicase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This has spurred the development of a new class of targeted therapies: WRN helicase inhibitors. This guide provides a comparative overview of the clinical-stage covalent allosteric inhibitor VVD-214 (also known as RO7589831) and other prominent WRN helicase inhibitors, with a focus on their performance, supporting experimental data, and methodologies.
Introduction to WRN Helicase Inhibition
WRN helicase plays a crucial role in maintaining genomic stability, particularly in the repair of DNA double-strand breaks and the resolution of complex DNA structures that can arise during replication. In MSI-high (MSI-H) cancer cells, the loss of mismatch repair function leads to an accumulation of mutations and a heightened reliance on alternative DNA repair pathways, including the one involving WRN. Inhibiting WRN in this context leads to catastrophic DNA damage and selective cancer cell death, providing a promising therapeutic window.
Comparative Performance of WRN Helicase Inhibitors
The landscape of WRN inhibitors is rapidly evolving, with several molecules in preclinical and clinical development. These inhibitors can be broadly categorized into covalent and non-covalent binders, each with distinct mechanisms of action and potential therapeutic profiles.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other key WRN helicase inhibitors. It is important to note that direct comparisons should be made with caution, as the data are often generated from different studies with varying experimental conditions.
Table 1: In Vitro Potency of WRN Helicase Inhibitors
| Inhibitor | Alias | Type | Target | Biochemical IC50 | Cellular GI50/IC50 (MSI-H Cell Lines) | Cell Line | Reference |
| This compound | RO7589831 | Covalent, Allosteric | WRN (Cys727) | 142 nM (Helicase Assay) | GI50 = 0.22 µM | HCT116 | [1][2] |
| HRO761 | Non-covalent, Allosteric | WRN | 100 nM (ATPase Assay) | GI50 = 40 nM | SW48 | [3][4] | |
| GSK_WRN3 | Covalent | WRN | pIC50 = 8.6 | ln(IC50) = -2.5 to -1.5 µM | SW48 | [5] | |
| KWR-095 | Non-covalent | WRN | IC50 < 0.088 µM (ATPase Assay) | GI50 = 0.193 µM | SW48 | [6] | |
| KWR-137 | Non-covalent | WRN | IC50 < 0.088 µM (ATPase Assay) | Approx. 2x weaker than HRO-761 | SW48 | [6] |
Table 2: In Vivo Efficacy of WRN Helicase Inhibitors in Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound | HCT116 Xenograft | 2.5, 5, 10, 20 mg/kg, oral, daily for 3 weeks | 20 mg/kg: Robust tumor regression | [7] |
| HRO761 | SW48 Xenograft | 20 mg/kg and higher, oral, up to 60 days | 20 mg/kg: Tumor stasis; >20 mg/kg: 75-90% tumor regression | [3] |
| KWR-095 | SW48 Xenograft | 40 mg/kg, oral, daily for 14 days | Significant reduction in tumor growth compared to vehicle | [6] |
Table 3: Clinical Trial Overview of this compound and HRO761
| Inhibitor | Clinical Trial ID | Phase | Status | Key Findings | Reference |
| This compound | NCT06004245 | Phase 1 | Recruiting | Well-tolerated with promising signs of anti-tumor activity in various MSI-H solid tumors. | [8][9] |
| HRO761 | NCT05838768 | Phase 1/1b | Recruiting | Favorable safety profile. In colorectal cancer patients, Progression-Free Survival (PFS) was 8.1 months at all doses. However, another source reported a 6% response rate in CRC and 5% in non-CRC MSI-H patients. | [10][11] |
Signaling Pathways and Experimental Workflows
WRN Helicase in DNA Double-Strand Break Repair
WRN helicase is a key player in the intricate network of DNA damage response and repair. It participates in both homologous recombination (HR) and non-homologous end joining (NHEJ), the two major pathways for repairing DNA double-strand breaks. Its inhibition in MSI-H cancer cells, which already have a compromised DNA repair system, leads to synthetic lethality.
Caption: WRN's role in DNA DSB repair and the effect of its inhibition in MSI-H cancer.
Experimental Workflow: Cell Viability Assay
A common method to assess the efficacy of WRN inhibitors is the cell viability assay, which measures the dose-dependent effect of the compound on cancer cell proliferation.
Caption: A typical workflow for a CellTiter-Glo® based cell viability assay.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a WRN inhibitor.[5][12][13][14][15]
-
Cell Seeding:
-
Harvest and count MSI-H (e.g., HCT116, SW48) and microsatellite stable (MSS) cancer cells.
-
Seed cells into 384-well opaque-walled plates at a density that ensures exponential growth throughout the assay.
-
-
Compound Treatment:
-
Prepare a serial dilution of the WRN inhibitor in DMSO.
-
Add the diluted compounds to the cell plates. The final DMSO concentration should typically not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control if available.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50/GI50 value.
-
In Vitro WRN Helicase Inhibition Assay (FRET-based)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified WRN helicase.[16][17]
-
Reagents and Materials:
-
Purified recombinant human WRN protein.
-
WRN inhibitor compound.
-
Fluorescence Resonance Energy Transfer (FRET)-based DNA substrate (e.g., a forked DNA with a fluorophore and a quencher on opposite strands).
-
Assay buffer, ATP.
-
Black, low-binding microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the WRN inhibitor in the assay buffer.
-
In the microplate, add the WRN protein and the inhibitor dilutions.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the helicase reaction by adding the FRET-based DNA substrate and ATP.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.
-
DNA Damage Quantification (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[18][19][20][21][22]
-
Cell Culture and Treatment:
-
Grow MSI-H cells on coverslips in a petri dish.
-
Treat the cells with the WRN inhibitor at the desired concentration and for a specified duration. Include a vehicle control.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Permeabilize the cells with a solution like 0.1-0.3% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Conclusion
This compound is a potent and selective covalent allosteric inhibitor of WRN helicase with promising preclinical and early clinical activity in MSI-H cancers. The landscape of WRN inhibitors is diverse, with both covalent and non-covalent molecules demonstrating significant potential. The choice of a particular inhibitor for further development and clinical application will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these novel therapeutic agents. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential of this compound and other WRN helicase inhibitors in the treatment of MSI-H cancers will emerge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. vividion.com [vividion.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mskcc.org [mskcc.org]
- 11. ESMO 2025 – synthetic lethality leaves much to prove | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 12. OUH - Protocols [ous-research.no]
- 13. scribd.com [scribd.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
- 21. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WRN Helicase Inhibitors: VVD-214 and HRO761
For Researchers, Scientists, and Drug Development Professionals
The emergence of Werner syndrome RecQ helicase (WRN) as a synthetic lethal target in microsatellite instability-high (MSI-H) tumors has catalyzed the development of a new class of targeted therapies. Among the frontrunners are VVD-214 (also known as RO7589831) and HRO761, two clinical-stage allosteric inhibitors with distinct mechanisms of action. This guide provides an objective comparison of their efficacy, supported by available preclinical and early clinical data, to inform ongoing research and development in this promising area of oncology.
At a Glance: this compound vs. HRO761
| Feature | This compound (RO7589831) | HRO761 |
| Mechanism of Action | Covalent, irreversible allosteric inhibitor | Non-covalent, reversible allosteric inhibitor |
| Binding Site | Covalently binds to Cysteine 727 in an allosteric pocket | Binds at the interface of the D1 and D2 helicase domains |
| Development Stage | Phase 1 Clinical Trial (NCT06004245) | Phase 1/1b Clinical Trial (NCT05838768) |
| Developer | Vividion Therapeutics (a subsidiary of Bayer) | Novartis |
Preclinical Efficacy: A Head-to-Head Look
Both this compound and HRO761 have demonstrated potent and selective anti-tumor activity in preclinical models of MSI-H cancers. Their efficacy stems from the specific dependency of MSI-H cells on WRN for survival, a vulnerability not present in microsatellite stable (MSS) cells.
In Vitro Activity
A comparative analysis of the two inhibitors in a panel of cancer cell lines revealed a pronounced anti-neoplastic effect for both compounds in some MSI-H cell lines, with a diminished impact on MSS cell lines.[1][2] This selectivity is a key feature of their therapeutic potential.
Table 1: Comparative In Vitro Efficacy of this compound and HRO761
| Parameter | This compound | HRO761 |
| Effect on MSI-H Cell Lines | Induces double-stranded DNA breaks, nuclear swelling, and cell death.[3][4][5] | Inhibits tumor cell growth and leads to WRN degradation.[6][7] |
| Effect on MSS Cell Lines | Minimal effect on cell viability.[3][5] | No significant anti-proliferative effect.[7] |
Note: Specific IC50 values for a direct comparison across a wide panel of cell lines are not yet publicly available in a consolidated format. The data indicates a general trend of potent activity in MSI-H models.
In Vivo Efficacy
Both molecules have shown significant tumor growth inhibition in xenograft models derived from MSI-H cancer cell lines and patients.
Table 2: Comparative In Vivo Efficacy of this compound and HRO761
| Model Type | This compound | HRO761 |
| MSI-H Colorectal Cancer Xenografts | Demonstrated robust tumor regression.[3][4][8] An oral dose of 5 mg/kg daily achieved a tumor penetration rate of 95% in animal models.[9] | Resulted in dose-dependent tumor growth inhibition.[6][7] In the SW48 CDX model, tumor regression was sustained for 2 months at the highest dose.[10] |
| Patient-Derived Xenograft (PDX) Models | Effective in models derived from patients who have progressed on immune checkpoint therapies.[4] | Demonstrated a disease control rate of 70% across all indications evaluated.[10] |
Clinical Insights: Early Phase Trials
Both this compound and HRO761 have advanced into Phase 1 clinical trials, with preliminary data suggesting good tolerability and encouraging signs of anti-tumor activity.
Table 3: Preliminary Clinical Trial Data for this compound and HRO761
| Parameter | This compound (RO7589831) | HRO761 |
| Patient Population | Patients with MSI-H/dMMR advanced solid tumors.[3] | Patients with MSI-H/dMMR advanced solid tumors who have progressed on prior immunotherapy.[11] |
| Safety Profile | Generally well-tolerated with mainly low-grade gastrointestinal side effects.[12] | Favorable safety profile with mainly low-grade gastrointestinal adverse events.[11] |
| Preliminary Efficacy | In 35 evaluable patients, the objective response rate was 14.3% and the disease control rate was 65.7%.[12] Tumor shrinkage was observed in colorectal, ovarian, and endometrial cancers.[12] | Encouraging signs of durable antitumor activity, with some patients experiencing prolonged stable disease.[11] |
Mechanism of Action and Signaling Pathway
This compound and HRO761 are both allosteric inhibitors that lock the WRN helicase in an inactive conformation.[6][7] However, their binding modes differ. This compound forms a covalent bond with cysteine 727, leading to irreversible inhibition.[4] HRO761 binds non-covalently to the interface of the D1 and D2 helicase domains.[6] Inhibition of WRN in MSI-H cells leads to the accumulation of unresolved DNA structures, resulting in DNA damage and subsequent cell death, a classic example of synthetic lethality.
Caption: WRN inhibition in MSI-H cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies based on published studies.
Cell Viability Assays
-
Cell Lines: A panel of MSI-H (e.g., HCT116, SW48) and MSS (e.g., HT29) cancer cell lines are used.
-
Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound or HRO761 for a specified period (e.g., 72 hours to 5 days).
-
Readout: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: IC50 values are calculated from dose-response curves.
Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation: MSI-H cancer cell lines or patient-derived tumor fragments are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound or HRO761 is administered orally at various doses and schedules (e.g., once daily).
-
Endpoint: Tumor volume is measured regularly. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.
Caption: A typical preclinical efficacy testing workflow.
Conclusion
Both this compound and HRO761 are promising, first-in-class WRN inhibitors with demonstrated selective efficacy against MSI-H cancers. Their distinct mechanisms of covalent versus non-covalent inhibition may have implications for their long-term efficacy, resistance profiles, and clinical utility. The ongoing Phase 1 trials will be critical in further defining their safety and therapeutic potential. As more data becomes available, a clearer picture will emerge regarding the optimal clinical application of these novel agents, both as monotherapies and potentially in combination with other cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
Unveiling the Allosteric Inhibition Mechanism of VVD-214: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced mechanisms of novel inhibitors is paramount. This guide provides a detailed comparison of VVD-214, a clinical-stage covalent allosteric inhibitor of Werner syndrome helicase (WRN), with other emerging WRN inhibitors. The following sections present supporting experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of this compound's unique mechanism of action.
Werner syndrome helicase, a critical enzyme in DNA repair and replication, has emerged as a promising therapeutic target, particularly in cancers with high microsattelite instability (MSI-H). This compound is a first-in-class covalent allosteric inhibitor of WRN that has shown significant preclinical and early clinical promise.[1][2] This guide delves into the validation of its allosteric inhibition mechanism and compares its performance with other WRN inhibitors.
Mechanism of Action: Covalent Allosteric Inhibition
This compound employs a sophisticated mechanism of action by covalently binding to a specific cysteine residue, Cys727, located in an allosteric pocket of the WRN helicase domain.[3][4][5] This covalent modification stabilizes an inactive, compact conformation of the enzyme, thereby inhibiting both its helicase and ATPase activities.[4] This targeted approach leads to the accumulation of double-strand DNA breaks and subsequent cell death, specifically in MSI-H cancer cells that are highly dependent on WRN for survival.[4][5]
The allosteric nature of this compound's inhibition is a key feature, as it does not compete with the high intracellular concentrations of ATP, a common challenge for active-site inhibitors.[3]
Comparative Performance of WRN Inhibitors
The landscape of WRN inhibitors is rapidly evolving, with several molecules in preclinical and clinical development. This section compares this compound with a leading non-covalent allosteric inhibitor, HRO761, and other promising preclinical candidates.
Quantitative Data Summary
The following tables summarize the key biochemical and cellular potency data for this compound and its main comparators.
| Inhibitor | Target | Mechanism | Assay | IC50 (nM) | Reference(s) |
| This compound | WRN | Covalent Allosteric | Helicase Unwinding | 142 | [6] |
| ATPase | ~3500 | [7] | |||
| HRO761 | WRN | Non-covalent Allosteric | Helicase Unwinding | ~100 | [7][8] |
| ATPase | 100 | [9] | |||
| NTX-452 | WRN | Non-covalent Allosteric | DNA Unwinding | 7 | [10] |
| ATPase | 9 | [10] | |||
| GSK4418959 (IDE275) | WRN | Non-covalent Allosteric | ATPase | 10-50 | [11] |
Table 1: Biochemical Potency of WRN Inhibitors.
| Inhibitor | Cell Line (MSI Status) | Assay | GI50/IC50 (nM) | Reference(s) |
| This compound | HCT-116 (MSI-H) | Cell Growth | 43 | [7] |
| HRO761 | SW48 (MSI-H) | Cell Proliferation | 50 | [9] |
| NTX-452 | SW48 (MSI-H) | Cell Viability | 20 | [10] |
| GSK4418959 (IDE275) | MSI-H cell lines | Cell Proliferation | <100 | [11] |
Table 2: Cellular Potency of WRN Inhibitors in MSI-High Cancer Cell Lines.
Covalent vs. Non-covalent Inhibition
A key differentiator for this compound is its covalent mechanism. While non-covalent inhibitors like HRO761 also demonstrate potent allosteric inhibition, the irreversible nature of this compound's binding can lead to a more sustained target engagement and prolonged duration of action.
For this compound, the efficiency of covalent bond formation is characterized by a k_inact/K_I value. While a precise value is not publicly available, it has been reported that the k_inact is greater than 15 s⁻¹ and the K_I is greater than 15 µM.[6] For the non-covalent inhibitor HRO761, the dissociation constant (Kd) has been determined to be between 10-14 nM.[12]
Experimental Protocols
The validation of this compound's allosteric inhibition mechanism relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
WRN Helicase Unwinding Assay (Fluorescence-Based)
This assay measures the ability of WRN to unwind a forked DNA substrate.
Principle: A DNA substrate is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ2) on the complementary strand. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant human WRN protein and the forked DNA substrate to their final concentrations in the reaction buffer.
-
Assay Execution:
-
Add the reaction buffer, inhibitor, and WRN enzyme to a 96- or 384-well plate.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding ATP and the DNA substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the rate of DNA unwinding for each inhibitor concentration and determine the IC50 value.
WRN ATPase Assay (ADP-Glo™)
This assay quantifies the ATPase activity of WRN by measuring the amount of ADP produced.
Principle: The ADP-Glo™ assay is a two-step process. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[13][14][15]
Protocol:
-
ATPase Reaction:
-
Set up the reaction with WRN enzyme, DNA substrate (to stimulate activity), and the test inhibitor in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Generate a standard curve with known ADP concentrations to convert the luminescent signal to the amount of ADP produced. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound covalently modifies WRN, leading to blocked DNA repair and cell death in MSI-H cancers.
Caption: A streamlined workflow for validating the efficacy of WRN inhibitors like this compound.
Caption: The logical cascade of events in this compound's allosteric inhibition of WRN.
Conclusion
The validation of this compound's allosteric inhibition mechanism is supported by a robust body of experimental evidence. Its unique covalent binding to an allosteric site on WRN provides a distinct and durable mode of action compared to non-covalent inhibitors. The data presented in this guide offer a clear comparison of this compound's performance against other WRN inhibitors, highlighting its potential as a targeted therapy for MSI-H cancers. For researchers in the field, a thorough understanding of these mechanisms and the experimental protocols used for their validation is crucial for the continued development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abstract ND11: Chemoproteomic-enabled discovery of this compound, a synthetic lethal allosteric inhibitor of WRN helicase - R Discovery [discovery.researcher.life]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nimbustx.com [nimbustx.com]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. content.protocols.io [content.protocols.io]
- 15. researchgate.net [researchgate.net]
VVD-214: A Targeted Approach for Immune Checkpoint Inhibitor Refractory Tumors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to VVD-214 in Immune Checkpoint Inhibitor Refractory Models.
The emergence of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a subset of cancers, particularly those with high microsatellite instability (MSI-H). However, a significant portion of these patients either do not respond to or develop resistance to ICI therapy, representing a critical unmet medical need. This compound, a first-in-class, oral, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN), has emerged as a promising therapeutic strategy for these ICI-refractory MSI-H tumors. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by available experimental data.
This compound: Efficacy in Preclinical and Early Clinical Settings
This compound's mechanism of action is rooted in the concept of synthetic lethality. MSI-H cancer cells, deficient in DNA mismatch repair, are particularly dependent on the WRN helicase for survival. This compound inhibits WRN helicase activity, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis specifically in these cancer cells.[1] Preclinical studies have demonstrated the potent and selective activity of this compound in MSI-H cancer models.
In vivo studies using patient-derived xenograft (PDX) models from patients with MSI-H colorectal cancer who were resistant to immune checkpoint inhibitors have shown that this compound induces robust tumor regression.[2][3] While specific tumor growth inhibition percentages from these preclinical studies are not publicly available, the qualitative descriptions from publications and presentations indicate a strong anti-tumor effect.[4][5]
Early clinical data from the Phase 1 trial (NCT06004245) of this compound in a heavily pre-treated patient population with advanced solid tumors, the majority of whom were ICI-refractory, have shown encouraging signs of efficacy. In this cohort, this compound demonstrated an objective response rate (ORR) of 14.3% and a disease control rate (DCR) of 65.7% .
Therapeutic Alternatives in ICI-Refractory MSI-H Cancers
For patients with MSI-H colorectal cancer who have progressed on or are refractory to immune checkpoint inhibitors, treatment options are limited. The following table summarizes the clinical efficacy of potential alternative therapies in treatment-refractory MSI-H colorectal cancer, with a focus on data from patient populations with prior ICI exposure where available.
| Therapeutic Agent | Mechanism of Action | Trial/Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound | WRN Helicase Inhibitor | Phase 1 (NCT06004245) | Heavily pre-treated advanced solid tumors (majority ICI-refractory) | 14.3% | 65.7% | Not Reported | Not Reported |
| Pembrolizumab | Anti-PD-1 Monoclonal Antibody | KEYNOTE-164 | Previously treated MSI-H/dMMR CRC | 33% | 57% | 4.1 months (Cohort B) | Not Reached (Cohort B) |
| Nivolumab | Anti-PD-1 Monoclonal Antibody | CheckMate 142 | Previously treated MSI-H/dMMR CRC | 31.1% | 69% | 6.6 months | Not Reached |
| Nivolumab + Ipilimumab | Anti-PD-1 + Anti-CTLA-4 Monoclonal Antibodies | CheckMate 142 | Previously treated MSI-H/dMMR CRC | 65% | Not Reported | Not Reached | Not Reached |
| Regorafenib | Multi-kinase Inhibitor | Retrospective Study | Refractory MSS mCRC (some MSI-H) | 0% (in this study) | 60% | 3.4 months | Not Reported |
| Trifluridine/Tipiracil | Antimetabolite/Thymidine Phosphorylase Inhibitor | Retrospective Study | MSI-H/dMMR mCRC (10/18 with prior anti-PD-1) | 16.7% | 72.2% | 5.5 months | 11.8 months |
Note: The patient populations in these studies were not exclusively ICI-refractory unless specified. Direct comparison of efficacy should be made with caution.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies of this compound and its alternatives.
This compound: Preclinical Xenograft Model Protocol (Generalized)
A generalized protocol for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of ICI-refractory MSI-H colorectal cancer would typically involve the following steps:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of the human tumor graft.
-
Tumor Implantation: Tumor fragments from a patient with confirmed MSI-H colorectal cancer who has progressed on ICI therapy are surgically implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint. Key efficacy endpoints include tumor growth inhibition, objective response rate, and survival.
Clinical Trial Protocols for Alternative Therapies
-
KEYNOTE-164 (Pembrolizumab): This was a Phase 2, open-label, non-randomized study.[6] Patients with previously treated, unresectable or metastatic MSI-H/dMMR colorectal cancer received 200 mg of pembrolizumab intravenously every 3 weeks for up to 2 years.[6] The primary endpoint was ORR assessed by RECIST v1.1.[6]
-
CheckMate 142 (Nivolumab +/- Ipilimumab): This was a Phase 2, multi-cohort, open-label study.[7] In the monotherapy arm, patients with previously treated MSI-H/dMMR metastatic colorectal cancer received 3 mg/kg of nivolumab intravenously every 2 weeks.[7] In the combination arm, patients received nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) every 3 weeks for 4 doses, followed by nivolumab monotherapy.[8] The primary endpoint was ORR.[8]
-
CORRECT (Regorafenib): This was a Phase 3, randomized, double-blind, placebo-controlled trial.[9] Patients with metastatic colorectal cancer who had progressed on standard therapies were randomized to receive oral regorafenib (160 mg daily for the first 3 weeks of each 4-week cycle) or placebo, plus best supportive care.[9] The primary endpoint was overall survival.[9]
-
RECOURSE (Trifluridine/Tipiracil): This was a Phase 3, randomized, double-blind, placebo-controlled trial. Patients with refractory metastatic colorectal cancer were randomized to receive oral trifluridine/tipiracil or placebo, plus best supportive care. The primary endpoint was overall survival.
Visualizing the Science: Signaling Pathways and Workflows
This compound Signaling Pathway
References
- 1. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the role of pembrolizumab in patients with unresectable or metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nivolumab in patients with metastatic DNA mismatch repair deficient/microsatellite instability–high colorectal cancer (CheckMate 142): results of an open-label, multicentre, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
VVD-214 Versus Standard Chemotherapy in MSI-High Tumors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Werner helicase (WRN) inhibitor, VVD-214, against standard-of-care chemotherapy regimens in the treatment of solid tumors characterized by high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR). This document synthesizes available clinical and preclinical data to offer a quantitative and methodological comparison for research and development professionals.
Introduction to this compound
This compound is a first-in-class, oral, covalent inhibitor of Werner helicase (WRN), a key enzyme in DNA repair.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality. In MSI-high cancer cells, which have a compromised DNA mismatch repair system, the inhibition of WRN's helicase activity leads to an accumulation of DNA double-strand breaks during replication, ultimately resulting in cancer cell death while sparing healthy cells.[1][2] this compound is currently under evaluation in a Phase I clinical trial (NCT06004245) for patients with advanced solid tumors harboring MSI-H or dMMR.[1][3][4][5]
Standard Chemotherapy for MSI-High Tumors
The standard-of-care chemotherapy for MSI-high tumors varies by cancer type. For metastatic colorectal cancer (mCRC), fluoropyrimidine-based regimens, such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin), have been a cornerstone of treatment.[6][7] In the context of advanced or recurrent endometrial cancer, a platinum-based regimen, typically carboplatin and paclitaxel, is the standard first-line approach.[8] However, the efficacy of traditional chemotherapy in the MSI-high population has been a subject of ongoing research, with some studies suggesting limited benefit, paving the way for targeted therapies and immunotherapies.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative efficacy data for this compound and standard chemotherapy regimens in patients with MSI-high solid tumors. It is important to note that the data for this compound is preliminary and from an early-stage clinical trial, while the data for standard chemotherapy is derived from larger, more established clinical studies.
| Treatment Regimen | Tumor Type(s) | Clinical Trial/Study | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| This compound | Various MSI-H Solid Tumors (including colorectal, endometrial, pancreatic, and prostate cancers) | Phase I (NCT06004245) Dose Escalation[9] | 14.3% | 65.7% | Not Reported | Not Reported |
| Standard Chemotherapy (FOLFOX +/- bevacizumab/cetuximab) | MSI-H Metastatic Colorectal Cancer | KEYNOTE-177 (Control Arm)[10] | Not Directly Reported (PFS was a primary endpoint) | Not Reported | 8.2 months | Not Reported |
| Standard Chemotherapy (Carboplatin + Paclitaxel) | Advanced/Recurrent Endometrial Cancer (dMMR/MSI-H subset) | RUBY (Control Arm) | Not Reported (PFS was a primary endpoint) | Not Reported | 7.9 months[11] | Not Reported |
Experimental Protocols
This compound Phase I Clinical Trial (NCT06004245)
-
Study Design: A Phase I, open-label, multicenter, dose-escalation and dose-expansion study.[3][4][5]
-
Patient Population: Patients with advanced solid tumors characterized by MSI and/or dMMR who have progressed on or are intolerant to standard therapy.[3][4][5]
-
Intervention: this compound administered orally as a monotherapy in the dose-escalation phase. A combination arm with pembrolizumab is also being evaluated.[3][4][5]
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D).[3][4][5]
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity of this compound, including ORR and DCR, and to characterize its pharmacokinetic profile.[3][4][5]
Standard Chemotherapy Regimens
-
-
Oxaliplatin: Typically 85 mg/m² intravenously (IV) over 2 hours on Day 1.
-
Leucovorin (folinic acid): Typically 400 mg/m² IV over 2 hours on Day 1, administered concurrently with oxaliplatin.
-
5-Fluorouracil (5-FU): 400 mg/m² IV bolus on Day 1, followed by a 2400 mg/m² continuous IV infusion over 46-48 hours.
-
-
Administration: Administered intravenously, often via a central venous access device. The 5-FU infusion is typically managed with a portable infusion pump.[6][7]
-
-
Paclitaxel: Typically 175 mg/m² IV over 3 hours on Day 1.
-
Carboplatin: Dosed to an Area Under the Curve (AUC) of 6 mg/mL·min, administered IV on Day 1 after paclitaxel.
-
-
Administration: Administered intravenously. Premedication with corticosteroids and antihistamines is required before paclitaxel infusion to prevent hypersensitivity reactions.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathway of this compound in MSI-High cancer cells.
Caption: Workflow of the this compound Phase I clinical trial.
References
- 1. uhs.nhs.uk [uhs.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. vividion.com [vividion.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Vividion and Bayer Advance Oncology Pipeline with Clinical-Stage WRN Inhibitor - Pharma Journalist [pharmajournalist.com]
- 6. drugs.com [drugs.com]
- 7. cityofhope.org [cityofhope.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KEYNOTE-177 - Clinical Trial Results | HCP [keytrudahcp.com]
- 11. RUBY Trial Dostarlimab Plus Carboplatin and Paclitaxel in Advanced Endometrial Cancer - The ASCO Post [ascopost.com]
- 12. Overall survival in patients with endometrial cancer treated with dostarlimab plus carboplatin-paclitaxel in the randomized ENGOT-EN6/GOG-3031/RUBY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
VVD-214: A Comparative Analysis of Cross-Reactivity with other Human RecQ Helicases
For Immediate Release
San Diego, CA – December 8, 2025 – VVD-214, a clinical-stage, covalent allosteric inhibitor of Werner syndrome (WRN) helicase, has demonstrated a high degree of selectivity for its primary target with minimal cross-reactivity against other members of the human RecQ helicase family. This comparison guide provides an objective overview of the available data on the selectivity profile of this compound, supported by experimental methodologies, for researchers, scientists, and drug development professionals.
This compound is a first-in-class therapeutic that irreversibly binds to cysteine 727 of the WRN protein. This targeted action inhibits the helicase and ATPase activities of WRN, leading to synthetic lethality in cancers with high microsatellite instability (MSI-H). The human RecQ helicase family comprises five members: WRN, Bloom syndrome helicase (BLM), RecQ-like helicase 1 (RECQL1), RecQ-like helicase 4 (RECQL4), and RecQ-like helicase 5 (RECQL5). Given the structural similarities within this family, assessing the selectivity of a targeted inhibitor is crucial for predicting its therapeutic window and potential off-target effects.
Quantitative Comparison of this compound Activity Across RecQ Helicases
Biochemical assays are fundamental in determining the potency and selectivity of enzyme inhibitors. The inhibitory activity of this compound against WRN and its potential for cross-reactivity with other RecQ helicases have been evaluated using helicase and ATPase activity assays. The following tables summarize the available quantitative data.
| Helicase Activity Inhibition | |
| Target Helicase | This compound IC50 |
| WRN | 142 nM[1] |
| BLM | No activity observed[1] |
| RECQL1 | Data not publicly available |
| RECQL4 | Data not publicly available |
| RECQL5 | Data not publicly available |
| ATPase Activity Inhibition | |
| Target Helicase | This compound IC50 |
| WRN | ~10 µM[2] |
| Other RecQ Helicases | Data not publicly available |
Note: The higher IC50 value in the ATPase assay for WRN may reflect different experimental conditions or the allosteric mechanism of inhibition, which might uncouple ATP hydrolysis from DNA unwinding to a certain extent.
While comprehensive quantitative data for RECQL1, RECQL4, and RECQL5 is not yet publicly available, initial reports and the chemoproteomic discovery method suggest a high degree of selectivity for this compound. The discovery process itself, which involves screening against a vast number of cysteine residues across the proteome, is designed to identify highly selective compounds[3][4][5]. A study on a different covalent WRN inhibitor, GSK_WRN4, which also targets Cys727, showed exceptional specificity over other RecQ helicases, including BLM, RECQ1, and RECQ5, indicating that achieving high selectivity within this family is a feasible outcome of targeted drug design[6].
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of the key assays used to evaluate the cross-reactivity of WRN inhibitors.
Biochemical Helicase Activity Assay (Fluorescence-Based)
This assay directly measures the DNA unwinding activity of the helicase.
Objective: To quantify the inhibitory effect of this compound on the helicase-mediated unwinding of a DNA substrate.
Methodology:
-
Substrate Preparation: A forked duplex DNA substrate is prepared by annealing a fluorescently labeled oligonucleotide (e.g., with FAM) to a longer, complementary oligonucleotide that has a quencher molecule (e.g., with BHQ1) at the corresponding position. In the annealed state, the fluorescence is quenched.
-
Reaction Mixture: The purified recombinant human RecQ helicase (WRN, BLM, RECQL1, RECQL4, or RECQL5) is incubated with the DNA substrate in a suitable reaction buffer containing ATP and MgCl2.
-
Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control is run in parallel.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the helicase or ATP. As the helicase unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
ATPase Activity Assay (ADP-Glo™)
This assay indirectly measures helicase activity by quantifying the amount of ADP produced during ATP hydrolysis, which is coupled to DNA unwinding.
Objective: To determine the effect of this compound on the ATPase activity of RecQ helicases.
Methodology:
-
ATPase Reaction: The purified RecQ helicase is incubated with a DNA substrate (e.g., single-stranded DNA to stimulate ATP hydrolysis) and ATP in the appropriate reaction buffer. This compound at various concentrations is added.
-
Reaction Termination and ATP Depletion: After a set incubation period, ADP-Glo™ Reagent is added to stop the enzymatic reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the amount of ADP initially produced. The signal is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of ATPase inhibition against the inhibitor concentration.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay assesses the impact of the inhibitor on the viability of cancer cell lines.
Objective: To evaluate the selective effect of this compound on the proliferation of MSI-H cancer cells versus microsatellite stable (MSS) cells.
Methodology:
-
Cell Seeding: MSI-H and MSS cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Viability Measurement: CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence is measured with a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated by normalizing the data to the DMSO-treated controls.
Conclusion
The available data indicates that this compound is a highly selective inhibitor of WRN helicase. Direct evidence demonstrates a lack of activity against the closely related BLM helicase. While quantitative data for the other human RecQ helicases (RECQL1, RECQL4, and RECQL5) are not yet in the public domain, the chemoproteomic-based discovery and optimization process of this compound was designed to ensure high target specificity. Further studies disclosing a complete selectivity panel would be beneficial for a comprehensive understanding of the cross-reactivity profile of this compound. The experimental protocols outlined provide a framework for the continued evaluation of this compound and other RecQ helicase inhibitors.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VVD-214: Validating the Synthetic Lethal Interaction with WRN in MSI-High Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical-stage WRN helicase inhibitor, VVD-214, with other emerging alternatives, focusing on the validation of its synthetic lethal interaction in microsatellite instability-high (MSI-H) cancers. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
The Synthetic Lethal Relationship: WRN and MSI-H Cancers
Microsatellite instability-high (MSI-H) is a hallmark of cancers with deficient DNA mismatch repair (dMMR) systems. This deficiency leads to an accumulation of mutations in repetitive DNA sequences known as microsatellites. While normal cells can tolerate the loss of either the dMMR pathway or the Werner syndrome helicase (WRN), the simultaneous loss of both is catastrophic for cancer cells, a phenomenon known as synthetic lethality. MSI-H cancer cells become critically dependent on WRN for survival to resolve replication stress and prevent DNA damage at these unstable microsatellites. Inhibition of WRN in MSI-H tumors leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis, providing a targeted therapeutic strategy.
Comparative Analysis of WRN Helicase Inhibitors
This compound is a first-in-class, oral, covalent, and irreversible allosteric inhibitor of WRN helicase.[1] It selectively targets a cysteine residue (C727) in the helicase domain, leading to the suppression of its enzymatic activity.[2] This section compares the preclinical performance of this compound with two other notable WRN inhibitors: HRO761, a non-covalent allosteric inhibitor, and GSK4418959, another preclinical candidate.
Biochemical and Cellular Potency
The following table summarizes the reported biochemical and cellular potencies of this compound and its alternatives. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | Mechanism | Biochemical IC50 (WRN ATPase) | Cellular GI50 (MSI-H Cell Lines) | Reference(s) |
| This compound (RO7589831) | WRN Helicase | Covalent Allosteric | Not consistently reported | HCT116: 0.22 µM | [3] |
| HRO761 | WRN Helicase | Non-covalent Allosteric | 100 nM | SW48: 40 nM; Range: 50-1,000 nM | [4][5] |
| GSK4418959 (IDE275) | WRN Helicase | Not specified | Not consistently reported | Potent anti-proliferative effects in MSI-H cell lines | [6] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using mouse xenograft models of MSI-H cancers have demonstrated the anti-tumor activity of these WRN inhibitors.
| Inhibitor | Xenograft Model | Dosing | Outcome | Reference(s) |
| This compound (RO7589831) | MSI-H colorectal cancer cell line and patient-derived xenografts (PDX) | 10-20 mg/kg, daily oral | Robust tumor regression | [7][8] |
| HRO761 | SW48 cell-derived xenografts (CDX) | >40 mg/kg, oral | Complete tumor regression | [9] |
| GSK4418959 (IDE275) | MSI-H CRC, endometrial, and gastric CDX and PDX models | Not specified | Tumor regression | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the synthetic lethal interaction of WRN inhibitors.
Biochemical Assays: WRN Helicase and ATPase Activity
Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of purified WRN helicase.
1. WRN Helicase Unwinding Assay (Fluorescence-Based)
-
Principle: This assay measures the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. Helicase activity separates the DNA strands, leading to an increase in fluorescence.
-
Materials:
-
Purified recombinant human WRN protein.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Forked DNA substrate with a 5' fluorophore (e.g., TAMRA) and a 3' quencher (e.g., BHQ2).
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
ATP solution.
-
Black, low-binding 96- or 384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compound and WRN enzyme to the wells of the assay plate and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the DNA substrate and ATP.
-
Immediately begin reading the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
2. WRN ATPase Activity Assay
-
Principle: This assay measures the ATP hydrolysis activity of WRN, which is coupled to its helicase function. The amount of ADP produced is quantified.
-
Materials:
-
Purified recombinant human WRN protein.
-
Test compounds.
-
DNA substrate (e.g., double-stranded DNA).
-
ATP.
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay buffer.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Set up the reaction with WRN protein, DNA substrate, and the test compound in the assay buffer.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition relative to a no-inhibitor control to determine the IC50 value.
-
Cellular Assays
Objective: To assess the effect of WRN inhibitors on the viability and proliferation of MSI-H and microsatellite stable (MSS) cancer cell lines.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the amount of ATP present in cell culture, which is an indicator of metabolically active, viable cells.
-
Materials:
-
MSI-H and MSS cancer cell lines.
-
Cell culture medium and supplements.
-
Test compounds.
-
Opaque-walled 96- or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in the multiwell plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 72-120 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence.
-
Normalize the data to the vehicle-treated control and generate dose-response curves to determine the GI50 (50% growth inhibition) values.
-
2. Clonogenic Survival Assay
-
Principle: This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment with a cytotoxic agent.
-
Procedure:
-
Treat cell cultures with the WRN inhibitor for a specified duration.
-
Harvest the cells, count them, and seed a known number of cells into new culture dishes.
-
Incubate the dishes for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of WRN inhibitors in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): MSI-H cancer cell lines (e.g., HCT116, SW48) are cultured, harvested, and subcutaneously injected into the flanks of the mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with MSI-H cancers are directly implanted subcutaneously into the mice. PDX models are considered to better recapitulate the heterogeneity of human tumors.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The WRN inhibitor is administered, typically via oral gavage, at various doses and schedules. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
-
Pharmacodynamic Studies: At the end of the study, tumors can be harvested to assess target engagement and downstream biomarkers of WRN inhibition (e.g., DNA damage markers like γH2AX).
Conclusion
This compound and other emerging WRN helicase inhibitors represent a promising new class of targeted therapies for MSI-H cancers, exploiting a synthetic lethal vulnerability. The preclinical data strongly support the continued clinical development of these agents. This guide provides a framework for researchers to understand the validation of this therapeutic strategy and to design further comparative studies. The provided experimental protocols offer a starting point for the in-house evaluation of WRN inhibitors, contributing to the advancement of precision oncology for patients with MSI-H tumors.
References
- 1. HRO761 + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. WRN Inhibitors Market Enters Growth Phase with Multiple Early-Stage Clinical Programs Underway | DelveInsight [prnewswire.com]
- 7. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
VVD-214 Monotherapy vs. Combination with Pembrolizumab in MSI-High Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VVD-214 (also known as RO7589831 or VVD-133214) monotherapy and its potential as a combination therapy with the immune checkpoint inhibitor pembrolizumab for the treatment of advanced solid tumors characterized by microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR). This analysis is based on currently available preclinical and clinical data.
Executive Summary
This compound is a first-in-class, oral, covalent, and allosteric inhibitor of Werner helicase (WRN), a crucial enzyme for DNA repair in MSI-H/dMMR cancer cells. By inhibiting WRN, this compound induces synthetic lethality, leading to selective cancer cell death. Pembrolizumab, a well-established anti-PD-1 antibody, enhances the body's immune response against tumor cells. The combination of these two agents is currently under investigation in a Phase I clinical trial (NCT06004245), with the hypothesis that this compound-induced tumor cell death may release tumor antigens, thereby augmenting the anti-tumor immune response elicited by pembrolizumab.
Preliminary data from the monotherapy arm of the Phase I trial have shown promising anti-tumor activity and a manageable safety profile for this compound in heavily pretreated patients with MSI-H solid tumors. While clinical data for the combination therapy arm is not yet publicly available, this guide will provide a framework for comparison based on the individual mechanisms of action, preclinical findings, and the established efficacy of pembrolizumab in this patient population.
Mechanism of Action: this compound and Pembrolizumab
This compound targets the intrinsic DNA repair deficiencies of MSI-H/dMMR cancer cells. These tumors accumulate mutations in short, repetitive DNA sequences called microsatellites. The WRN helicase is essential for the survival of these cells, and its inhibition by this compound leads to catastrophic DNA damage and apoptosis.
Pembrolizumab blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This blockade reinvigorates the anti-tumor activity of T-cells, enabling them to recognize and eliminate cancer cells.
The combination of this compound and pembrolizumab is predicated on the principle of immunogenic cell death. It is hypothesized that this compound-induced cancer cell death will release tumor-associated antigens, which can then be presented to the immune system, thereby priming and enhancing the anti-tumor immune response mediated by pembrolizumab.
Signaling Pathway and Experimental Workflow
Caption: this compound induces apoptosis in MSI-H tumor cells, leading to antigen release, which primes T-cells for an enhanced anti-tumor response when PD-1 is blocked by pembrolizumab.
Clinical Trial Data: this compound Monotherapy
Preliminary efficacy data for this compound monotherapy were presented from the dose-escalation portion of the Phase I NCT06004245 trial. The study enrolled patients with various MSI-H solid tumors who had received multiple prior lines of therapy.
| Efficacy Endpoint | This compound Monotherapy (n=35 evaluable patients) |
| Objective Response Rate (ORR) | 14.3% |
| Disease Control Rate (DCR) | 65.7% |
Note: Data for the this compound and pembrolizumab combination therapy arm are not yet available.
Safety and Tolerability: this compound Monotherapy
This compound has been reported to be well-tolerated with a manageable safety profile. The most common side effects observed in the Phase I trial were mainly low-grade gastrointestinal events. A detailed breakdown of adverse events is pending publication.
Established Efficacy of Pembrolizumab in MSI-H/dMMR Tumors
Pembrolizumab is a standard-of-care treatment for patients with MSI-H/dMMR solid tumors. The KEYNOTE-177 study established its superiority over chemotherapy as a first-line treatment for MSI-H/dMMR metastatic colorectal cancer.
| Efficacy Endpoint | Pembrolizumab Monotherapy (KEYNOTE-177) |
| Objective Response Rate (ORR) | 43.8% |
| Progression-Free Survival (PFS) | 16.5 months |
| Overall Survival (OS) at 24 months | 55.3% |
Experimental Protocols
Phase I Clinical Trial of this compound (NCT06004245)
This is a first-in-human, open-label, multicenter, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with pembrolizumab.
-
Patient Population: Adults with histologically or cytologically confirmed advanced (unresectable and/or metastatic) solid tumors with MSI-H or dMMR who have progressed on or are intolerant to standard therapy.
-
Treatment Arms:
-
Monotherapy: this compound administered orally once daily.
-
Combination Therapy: this compound administered orally once daily in combination with pembrolizumab administered intravenously.
-
-
Primary Outcome Measures:
-
Incidence of dose-limiting toxicities (DLTs).
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Overall Response Rate (ORR) per RECIST v1.1.
-
-
Secondary Outcome Measures:
-
Pharmacokinetics of this compound.
-
Disease Control Rate (DCR).
-
Duration of Response (DOR).
-
Progression-Free Survival (PFS).
-
Caption: Workflow of the NCT06004245 Phase I clinical trial for this compound monotherapy and combination with pembrolizumab.
Discussion and Future Outlook
The inhibition of WRN by this compound represents a novel and targeted approach for the treatment of MSI-H/dMMR cancers. The preliminary data for this compound monotherapy are encouraging, particularly in a patient population that has exhausted standard treatment options.
The combination of this compound with pembrolizumab holds the potential for synergistic activity. By inducing immunogenic cell death, this compound may overcome primary or acquired resistance to immune checkpoint inhibitors. The ongoing Phase I trial is crucial in determining the safety and efficacy of this combination.
Key questions that remain to be answered include:
-
What is the safety profile of the combination therapy?
-
Does the combination of this compound and pembrolizumab lead to a higher objective response rate and more durable responses compared to either agent alone?
-
What are the predictive biomarkers for response to this compound, both as a monotherapy and in combination with pembrolizumab?
The results of the combination therapy arm of the NCT06004245 trial are eagerly awaited and will be instrumental in shaping the future clinical development of this compound and the broader landscape of treatment for MSI-H/dMMR solid tumors. This guide will be updated as new data becomes available.
Comparative Analysis of VVD-214: A Guide to Specificity for WRN Cys727
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VVD-214, a covalent allosteric inhibitor of Werner syndrome helicase (WRN), with alternative inhibitors. The focus is on the specificity of this compound for its target cysteine, Cys727, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
Werner syndrome helicase is a critical enzyme in DNA repair and maintenance, making it a compelling target in oncology, particularly for cancers with microsatellite instability (MSI). This compound has emerged as a potent and selective covalent inhibitor of WRN, demonstrating a synthetic lethal interaction in MSI-high (MSI-H) cancer cells. It achieves this by covalently binding to Cysteine 727 in an allosteric pocket of the WRN helicase domain.[1][2] This guide presents a comparative analysis of this compound with another notable WRN inhibitor, HRO761, and details the experimental methodologies used to assess its specificity and efficacy.
Quantitative Comparison of WRN Inhibitors
The following table summarizes the key quantitative data for this compound and the non-covalent allosteric inhibitor, HRO761.
| Parameter | This compound | HRO761 | Reference(s) |
| Mechanism of Action | Covalent Allosteric | Non-covalent Allosteric | [3][4] |
| Target Residue | Cysteine 727 | Binds at the D1 and D2 helicase domain interface | [3][5] |
| Helicase Assay IC50 | 0.13 µM (in the presence of 0.2 mM ATP) | Not explicitly stated, but inhibits ATPase and helicase activity with comparable IC50 values. | [3][4] |
| ATPase Assay IC50 | Not explicitly stated, but inhibits ATP hydrolysis. | 100 nM (at high ATP concentration) | [6][7][8][9] |
| Cellular Growth Inhibition (GI50) | 0.043 µM (HCT116, MSI-H) | 40 nM (SW48, MSI-H) | [3][7] |
| Selectivity | Highly selective for WRN; minimal off-target binding observed in chemoproteomic profiling. | Highly selective over related RecQ helicases. | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Chemoproteomics for Specificity Profiling
This method is used to identify the direct protein targets of a covalent inhibitor and assess its proteome-wide selectivity.
Objective: To determine the covalent binding sites of this compound across the proteome.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., OCI-AML2) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).
-
-
Cell Lysis and Proteome Extraction:
-
Harvest and lyse the cells to extract total proteome.
-
-
Competitive Probe Labeling:
-
The proteome is then treated with a broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-based probe) that contains a biotin handle for enrichment. Cysteine residues bound by this compound will be unavailable to react with the probe.
-
-
Protein Digestion and Enrichment:
-
Digest the proteome into peptides using trypsin.
-
Enrich the probe-labeled peptides using streptavidin affinity chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of cysteine-containing peptides between this compound-treated and vehicle-treated samples. A decrease in the signal for a specific cysteine peptide in the this compound-treated sample indicates it as a target.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.
Objective: To confirm the direct binding of this compound to WRN in intact cells.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Detect the amount of soluble WRN protein in the supernatant at each temperature point using methods like Western blotting or ELISA.
-
-
Data Analysis:
DNA Helicase Unwinding Assay
This is a functional assay to measure the inhibitory effect of a compound on the DNA unwinding activity of a helicase.
Objective: To determine the IC50 value of this compound for WRN helicase activity.
Methodology:
-
Substrate Preparation:
-
Prepare a forked DNA substrate with a fluorescent label on one strand and a quencher on the complementary strand. In the double-stranded form, the fluorescence is quenched.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing purified recombinant WRN protein, the DNA substrate, ATP, and varying concentrations of this compound.
-
-
Initiation and Incubation:
-
Initiate the unwinding reaction by adding ATP. As WRN unwinds the DNA, the fluorescently labeled strand is separated from the quencher-labeled strand, resulting in an increase in fluorescence.
-
Incubate the reaction at 37°C for a set period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at different time points or at the end of the incubation period.
-
-
Data Analysis:
Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the role of WRN in DNA repair and the mechanism of its inhibition by this compound.
Caption: WRN's role in DNA damage response pathways and inhibition by this compound.
Experimental Workflow for Specificity Assessment
This diagram outlines the integrated workflow for assessing the specificity of a covalent inhibitor like this compound.
Caption: Integrated workflow for assessing covalent inhibitor specificity.
Logical Relationship of this compound Mechanism
This diagram illustrates the logical steps from this compound binding to its ultimate effect in MSI-H cancer cells.
Caption: Logical flow of this compound's synthetic lethal mechanism of action.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 8. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 9. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of VVD-214 in a Laboratory Setting
For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of the investigational compound VVD-214. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance within research and drug development environments.
As a novel, clinical-stage covalent allosteric inhibitor of WRN helicase, specific disposal instructions for this compound are not yet widely established. However, based on its nature as an investigational drug and its common preparation in solvents like Dimethyl Sulfoxide (DMSO), a robust disposal plan can be formulated by following established best practices for hazardous chemical waste management. The following procedures provide a comprehensive, step-by-step approach to safely handle and dispose of this compound waste.
Characterization of this compound Waste
All materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste. This is due to the compound's bioactive nature and the potential for covalent modification of biological molecules.
A summary of the known properties of this compound relevant to its handling and disposal is provided below.
| Property | Value |
| Synonyms | RO7589831, VVD-133214 |
| Molecular Formula | C₂₀H₂₁F₂N₃O₄S |
| Molecular Weight | 437.46 g/mol |
| Mechanism of Action | Covalent, irreversible, allosteric inhibitor of WRN helicase |
| Common Solvent | Dimethyl Sulfoxide (DMSO) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Waste Segregation
Proper segregation of waste is the first and most critical step to ensure safety and compliance.
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, pipette tips, vials, and contaminated bench paper, should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Unused or spent solutions of this compound, typically in DMSO, must be collected in a separate, dedicated liquid hazardous waste container.[2][3] Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Container Selection and Labeling
The choice of container and proper labeling are crucial for safe storage and transport of hazardous waste.
-
Containers: Use only containers that are compatible with the chemical waste they will hold.[1][4] For this compound in DMSO, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[1] Ensure the container is in good condition with no leaks or cracks.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5] The label must also include:
-
The full chemical name: "this compound" and the solvent, e.g., "Dimethyl Sulfoxide." Avoid abbreviations or chemical formulas.[2][5]
-
The concentration of each component.
-
The date the waste was first added to the container.[5]
-
The name and contact information of the principal investigator or responsible researcher.[5]
-
Appropriate hazard pictograms.[5]
-
Storage of Waste
Proper storage of hazardous waste prior to disposal is essential to prevent accidents.
-
Location: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[1] This will contain any potential leaks or spills.
-
Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong acids or bases.[2]
Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: When the waste container is nearly full (do not exceed 80% capacity[2]), or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[7][8]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sink.[2][5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility in the laboratory.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Standard Operating Procedure: Handling and Disposal of VVD-214
Disclaimer: The following guidelines are provided for a hypothetical substance, "VVD-214," based on general laboratory safety principles for potent research compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's safety protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles | Nitrile Gloves (Double Gloved) | Lab Coat (fully buttoned) | N95 Respirator (or higher) |
| Solution Preparation | Safety Goggles | Nitrile Gloves (Double Gloved) | Lab Coat (fully buttoned) | Chemical Fume Hood |
| Cell Culture/In Vitro Assays | Safety Glasses | Nitrile Gloves | Lab Coat | Biosafety Cabinet |
| In Vivo Studies | Safety Goggles with Face Shield | Nitrile Gloves (Double Gloved) | Disposable Gown | N95 Respirator (or higher) |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | As required by primary task |
This compound Handling Protocols
All work involving this compound, particularly the handling of its solid form and the preparation of concentrated solutions, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Designate a specific area within the fume hood for weighing this compound.
-
Don appropriate PPE as outlined in the table above.
-
Use a calibrated analytical balance.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the desired solvent to the powder to minimize aerosolization.
-
Ensure the container is securely capped before removing it from the fume hood.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using a chemical spill kit absorbent material.
-
Clean the area with a deactivating solution (e.g., 10% bleach solution, followed by a water rinse), if compatible with the solvent used.
-
Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed container | Dispose of through the institution's hazardous chemical waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed hazardous waste bag or container | Dispose of through the institution's hazardous chemical waste program. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed, and compatible waste container | Dispose of through the institution's hazardous chemical waste program. Do not pour down the drain. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Dispose of through the institution's hazardous chemical waste program. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
Caption: Experimental workflow for handling this compound with integrated safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
